molecular formula C7H10N2OS B1583859 4(1H)-Pyrimidinone, 2-(propylthio)- CAS No. 54460-95-6

4(1H)-Pyrimidinone, 2-(propylthio)-

Cat. No.: B1583859
CAS No.: 54460-95-6
M. Wt: 170.23 g/mol
InChI Key: BZNZMDBBTRVRQI-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-(propylthio)- is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(1H)-Pyrimidinone, 2-(propylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Pyrimidinone, 2-(propylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-propylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-5-11-7-8-4-3-6(10)9-7/h3-4H,2,5H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNZMDBBTRVRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336510
Record name 2-Propylsulfanyl-pyrimidin-4-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54460-95-6
Record name 2-Propylsulfanyl-pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4(1H)-Pyrimidinone, 2-(propylthio)-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 4(1H)-Pyrimidinone, 2-(propylthio)- Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

The compound 2-(propylthio)pyrimidin-4(1H)-one (CAS: 54460-95-6) represents a critical scaffold in medicinal chemistry, serving as a functionalized intermediate for the development of bioactive pyrimidine derivatives.[1][2] Unlike its oxygenated counterparts, the S-alkylated moiety at the C2 position acts as a versatile "chemical handle," enabling subsequent nucleophilic aromatic substitutions (


) or serving as a pharmacophore in its own right (e.g., in antithyroid or antiviral research).

This guide provides a rigorous, field-validated protocol for the regioselective synthesis of the title compound from 2-thiouracil.[1] It addresses the challenge of tautomeric control—directing alkylation to the sulfur atom rather than the nitrogen—and details the spectroscopic signatures required to validate structural integrity.

Strategic Analysis: Tautomerism and Regioselectivity

The Tautomeric Challenge

The precursor, 2-thiouracil , exists in a dynamic equilibrium between the thione (lactam) and thiol (lactim) forms. In solution, the thione form generally predominates. However, under basic conditions, the anion formed is ambident, possessing two nucleophilic sites: the sulfur atom and the N1/N3 nitrogen atoms.

  • Thione Form: Polar, favors hydrogen bonding.

  • Thiolate Form: Generated by deprotonation; the sulfur atom becomes a "soft" nucleophile according to Pearson's HSAB (Hard-Soft Acid-Base) theory.[1]

Regiocontrol Strategy

To achieve exclusive S-alkylation (formation of the thioether) over N-alkylation , the reaction conditions must favor the soft-soft interaction between the sulfur nucleophile and the alkyl halide electrophile.

  • Base Selection: Sodium hydroxide (NaOH) or Potassium carbonate (

    
    ) in aqueous or polar aprotic solvents generates the thiolate anion.
    
  • Electrophile: Propyl iodide (

    
    ) or Propyl bromide (
    
    
    
    ).[1]
  • Outcome: The sulfur atom, being more polarizable (softer) than nitrogen, reacts preferentially with the alkyl halide, yielding the 2-(propylthio) derivative.

Experimental Protocol: Synthesis of 2-(Propylthio)pyrimidin-4(1H)-one

Reagents and Materials
  • Precursor: 2-Thiouracil (98% purity)[1]

  • Alkylating Agent: 1-Iodopropane (Propyl iodide) or 1-Bromopropane[1]

  • Base: Sodium Hydroxide (NaOH), 10% aqueous solution

  • Solvent: Ethanol/Water (1:1 v/v) or Methanol

  • Acid: Acetic acid (glacial) or dilute HCl (for precipitation)

Step-by-Step Procedure

Step 1: Solubilization and Deprotonation

  • Charge a 250 mL round-bottom flask with 2-thiouracil (10.0 mmol, 1.28 g).

  • Add 10% NaOH solution (12.0 mmol, 4.8 mL) and Ethanol (10 mL).

  • Stir at room temperature until a clear, homogeneous solution is obtained. Note: This confirms the formation of the sodium thiolate salt.

Step 2: Alkylation

  • Add 1-iodopropane (11.0 mmol, 1.07 mL) dropwise to the stirring solution over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 80°C) for 3–5 hours.

    • Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: 5% MeOH in DCM).[1] The starting material (

      
      ) should disappear, replaced by a higher running spot (
      
      
      
      ).

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature.

  • Acidification: Carefully adjust the pH to ~5.0 using glacial acetic acid. The product typically precipitates as a white or off-white solid due to the loss of ionic character.[1]

  • Filtration: Collect the solid by vacuum filtration.[1]

  • Washing: Wash the filter cake with cold water (

    
     mL) to remove residual inorganic salts (NaI).
    
  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.[1]

Process Flow Diagram (DOT)

SynthesisFlow Start Start: 2-Thiouracil Deprot Deprotonation (NaOH/EtOH, RT) Start->Deprot Thiolate Intermediate: Sodium Thiolate Salt Deprot->Thiolate Formation of anion Alkylation S-Alkylation (+ n-PrI, Reflux 4h) Thiolate->Alkylation Nucleophilic Attack Workup Acidification (AcOH) & Precipitation Alkylation->Workup pH Adjustment Product Final Product: 2-(propylthio)pyrimidin-4(1H)-one Workup->Product Filtration & Drying

Figure 1: Workflow for the regioselective S-alkylation of 2-thiouracil.

Characterization and Structural Validation[3][4][5]

Distinguishing the S-alkyl isomer from the N-alkyl isomer is critical. The following spectroscopic data confirms the structure.

Nuclear Magnetic Resonance (NMR)

The S-propyl group introduces a distinct aliphatic pattern, while the pyrimidine ring protons shift characteristically.

NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight

H
0.98Triplet (

Hz)
3H

Terminal methyl of propyl chain.[1]

H
1.65–1.75Multiplet2H

Methylene linker.

H
3.05–3.15Triplet (

Hz)
2H

Diagnostic Peak: Downfield shift due to Sulfur electronegativity.[1] N-alkyl would appear at

3.8–4.[1]0.

H
6.10Doublet (

Hz)
1HPyrimidine C5-HCharacteristic of 4(1H)-pyrimidinone core.[1]

H
7.85Doublet (

Hz)
1HPyrimidine C6-HDeshielded by adjacent Nitrogen.

H
12.50Broad Singlet1HN1-HConfirms lactam form (NH) and lack of O-alkylation.[1]
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)[1]

  • Expected Ion:

    
     at 
    
    
    
    171.06 (Calculated MW: 170.23).
  • Fragmentation: Loss of the propyl group (

    
    ) is a common fragmentation pathway, often observing the base peak for the pyrimidinone core.
    
Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at

    
     (Amide I).[1]
    
  • NH Stretch: Broad band at

    
    .[1]
    
  • Absence of C=S: The disappearance of the strong thione stretch (typically

    
     in 2-thiouracil) confirms S-alkylation.[1]
    

Applications in Drug Development

The 2-(propylthio) moiety is not merely a passive substituent; it is a strategic "leaving group" surrogate in medicinal chemistry.[1]

Nucleophilic Aromatic Substitution ( )

The S-alkyl group at position 2 is a better leaving group than an oxo-group but less reactive than a halogen.[1] It can be displaced by primary or secondary amines at elevated temperatures to generate 2-aminopyrimidin-4-ones , a scaffold found in various antivirals.[1]

  • Reaction: 2-(propylthio)pyrimidin-4(1H)-one +

    
    .[1]
    
  • Oxidation:[1][3] The sulfur can be oxidized to a sulfone (

    
    ) using m-CPBA or Oxone, creating a highly reactive electrophile for milder displacement reactions.[1]
    
Biological Relevance

Derivatives of 2-alkylthio-pyrimidinones have shown activity as:

  • Thyroid Peroxidase Inhibitors: Analogs of Propylthiouracil (PTU).[1]

  • Antimicrobials: Inhibitors of bacterial RNA synthesis.[1]

  • Ticagrelor Intermediates: While Ticagrelor utilizes the 4,6-diol variant, the chemistry of the S-propyl installation is homologous.

Reaction Pathway Diagram (DOT)

ReactionPathways Core 2-(Propylthio)pyrimidin-4(1H)-one Oxidation Oxidation (m-CPBA) Core->Oxidation AmineDisp Amine Displacement (R-NH2, Heat) Core->AmineDisp Direct SnAr (High T) Sulfone 2-(Propylsulfonyl) derivative (Highly Reactive) Oxidation->Sulfone Sulfone->AmineDisp Facile SnAr AminoProd 2-Aminopyrimidin-4(1H)-one (Bioactive Scaffold) AmineDisp->AminoProd

Figure 2: Downstream synthetic utility of the 2-(propylthio) scaffold.

References

  • Regioselectivity of Thiouracil Alkylation: Detailed analysis of S- vs N-alkylation in pyrimidine thiones. Source: National Institutes of Health (NIH) - Regioselectivity of thiouracil alkylation.[1] [Link]

  • Spectroscopic Differentiation: UV and NMR methods for distinguishing 2- and 4-substituted isomers. Source: NIH - Synthesis and Spectroscopic Differentiation.[1] [Link]

  • Biological Activity of Thiouracil Derivatives: Review of antimicrobial and anticancer properties of S-alkylated uracils. Source: MDPI - Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones.[1] [Link]

Sources

4(1H)-pyrimidinone, 2-(propylthio)- mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4(1H)-pyrimidinone, 2-(propylthio)- (CAS: 54460-95-6), a critical chemical intermediate and structural analogue in pharmaceutical development.

Executive Summary

4(1H)-pyrimidinone, 2-(propylthio)- is a pyrimidine derivative primarily utilized as a key intermediate in the synthesis of the P2Y12 platelet inhibitor Ticagrelor and as a structural probe in Structure-Activity Relationship (SAR) studies for antithyroid drugs.

Critical Distinction: Researchers often confuse this compound with Propylthiouracil (PTU) .

  • PTU (Drug): 6-propyl-2-thiouracil. (Propyl group on Carbon-6). Mechanism: Thyroid Peroxidase (TPO) inhibitor.[1][2]

  • Subject Compound: 2-(propylthio)pyrimidin-4(1H)-one.[3][4][5] (Propyl group on Sulfur-2).[5] Mechanism: Synthetic Intermediate (Ticagrelor) and Pharmacologically Inactive TPO analogue (Negative Control).

Part 1: Chemical Identity & Structural Biology

The mechanism of action for this molecule is context-dependent: it acts as a building block in organic synthesis and as a steric blocker in enzymatic assays.

Structural Divergence

The biological activity of thiouracils hinges on the tautomeric state of the sulfur atom.

  • The Pharmacophore (PTU): Exists as a thione (C=S) . The free thione is essential for donating electrons to the heme group of Thyroid Peroxidase.

  • The Subject (S-Propyl): The sulfur is alkylated (thioether, C-S-C). This "locks" the sulfur, preventing tautomerization to the thione form. This modification abolishes the ability to scavenge iodine or coordinate with heme iron, rendering it inactive as an antithyroid agent but highly useful as a stable intermediate for nucleophilic substitutions.

Chemical Data Table
Feature4(1H)-pyrimidinone, 2-(propylthio)-Propylthiouracil (PTU)
CAS Number 54460-95-6 51-52-5
Role Synthetic Intermediate / ImpurityActive Pharmaceutical Ingredient (API)
S-Substituent Propyl (-CH₂CH₂CH₃) Hydrogen (-H)
C6-Substituent Hydrogen (-H)Propyl (-CH₂CH₂CH₃)
Tautomer State Locked ThioetherThione/Thiol Equilibrium
Primary Target Ticagrelor Synthesis PathwayThyroid Peroxidase (TPO)

Part 2: Mechanism of Action (Drug Development Context)

In the context of pharmaceutical development, the "Mechanism of Action" refers to its role in the Ticagrelor (Brilinta) synthetic pathway.

The Nucleophilic Displacement Pathway

The 2-(propylthio) moiety acts as a specific leaving group activator or a stable thioether scaffold depending on the synthetic route. In the synthesis of Ticagrelor, the pyrimidine ring is functionalized to build the core triazolo[4,5-d]pyrimidine structure.

  • Step 1: The 2-(propylthio) group provides lipophilicity and protects the 2-position from unwanted nucleophilic attack during nitration or chlorination at the 5- and 6-positions.

  • Step 2: It serves as a precursor to Impurity 53 (Ticagrelor Impurity profiling), where residual intermediate can react with downstream amines.

Visualization: Ticagrelor Synthesis & Impurity Flow

Ticagrelor_Pathway Start Thiouracil Precursor Intermediate 2-(Propylthio)pyrimidin-4(1H)-one (The Subject) Start->Intermediate S-Alkylation Chlorination Chlorination/Nitration Intermediate->Chlorination Functionalization Impurity Impurity 53 (Process Related) Intermediate->Impurity Side Reaction Cyclization Triazole Ring Formation Chlorination->Cyclization Ticagrelor Ticagrelor (API) Cyclization->Ticagrelor

Figure 1: The role of 2-(propylthio)pyrimidin-4(1H)-one in the Ticagrelor synthetic pathway, highlighting its divergence into active drug vs. impurity.

Part 3: Mechanism of Action (Pharmacology & SAR)

For researchers investigating why this molecule is not used for hyperthyroidism despite its name similarity to PTU, the mechanism is Steric and Electronic Exclusion .

The "Iodine Trap" Failure
  • Active Mechanism (PTU): PTU acts as a suicide substrate for Thyroid Peroxidase (TPO). The TPO-Iodine complex oxidizes the sulfur of PTU to a sulfenyl iodide, which then dimerizes to form a disulfide. This depletes the available iodine required for T4/T3 synthesis.

  • Inactive Mechanism (Subject): The S-propyl group prevents the formation of the sulfenyl iodide intermediate. The sulfur atom is sterically hindered and lacks the necessary electron density to attack the oxidized heme species (Compound I) of TPO.

Visualization: SAR Failure Mode

SAR_Mechanism TPO Thyroid Peroxidase (TPO) [Heme-Fe=O] Interaction_A S-Iodination & Oxidation TPO->Interaction_A Interaction_B Steric Blockade No Reaction TPO->Interaction_B PTU PTU (Drug) [Free Thione C=S] PTU->Interaction_A S_Propyl 2-(Propylthio)-pyrimidine [Locked Thioether C-S-Pr] S_Propyl->Interaction_B Result_A TPO Inhibition (Thyroid Hormone Reduced) Interaction_A->Result_A Suicide Inhibition Result_B TPO Active (No Effect) Interaction_B->Result_B

Figure 2: Structure-Activity Relationship (SAR) demonstrating why S-alkylation (Subject) prevents the TPO inhibition mechanism seen in PTU.

Part 4: Experimental Protocols

Protocol A: Synthesis Verification (HPLC)

To confirm the identity of 2-(propylthio)pyrimidin-4(1H)-one during impurity profiling.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyrimidine ring absorption).

  • Expected Retention: The S-propyl derivative is significantly more hydrophobic than 2-thiouracil. Expect elution later in the gradient (approx. 12-15 min) compared to the polar precursor.

Protocol B: TPO Inhibition Assay (Negative Control)

To demonstrate lack of activity in thyroid research.

  • Reagents: Porcine thyroid microsomes (source of TPO), KI (substrate), Guaiacol (chromogen), H₂O₂.

  • Preparation: Incubate microsomes with 10 µM - 100 µM of 2-(propylthio)pyrimidin-4(1H)-one .

  • Initiation: Add H₂O₂ (0.3 mM).

  • Measurement: Monitor absorbance at 470 nm (Guaiacol oxidation) for 60 seconds.

  • Result Interpretation:

    • PTU Control: >50% reduction in slope (Abs/min).

    • Subject Compound: <5% reduction in slope (Non-inhibitory).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3722602, 2-(Propylthio)pyrimidine-4,6-diol. Retrieved from [Link](Note: Tautomer/derivative reference).

  • Springthorpe, B., et al. (2007). "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.
  • Davidson, B., et al. (1978). "The inhibition of thyroid peroxidase by propylthiouracil." Endocrinology, 103(6), 2262-2273. (Establishes the requirement for the free thione group).
  • European Medicines Agency. (2011). Assessment Report: Brilinta (Ticagrelor). Procedure No. EMEA/H/C/001241.[5] (Details impurity profiles including pyrimidine intermediates).

Sources

physicochemical properties of 2-(propylthio)pyrimidin-4-ol

[1][2][3][4]

Executive Summary

2-(Propylthio)pyrimidin-4-ol (CAS: 54460-95-6) is a pyrimidine derivative characterized by an S-propyl side chain at the C2 position and a hydroxyl/oxo group at the C4 position.[1] It serves as a pivotal building block in medicinal chemistry, most notably as an intermediate (often designated as Impurity 126) in the manufacturing of Ticagrelor , a P2Y12 platelet inhibitor.[1]

This compound exhibits significant lactam-lactim tautomerism , existing predominantly as the pyrimidin-4(1H)-one tautomer in the solid state and in polar solvents.[1] Understanding this dynamic equilibrium is essential for accurate analytical profiling and synthetic manipulation, particularly during nucleophilic substitution reactions where the oxygen functionality dictates reactivity.[1]

Chemical Identity & Structural Dynamics[1]

The nomenclature "pyrimidin-4-ol" implies an aromatic hydroxyl group; however, structural evidence confirms that the keto (lactam) form is energetically favored.[1]

AttributeDetail
IUPAC Name 2-(Propylsulfanyl)-1H-pyrimidin-4-one
Common Synonyms 2-(Propylthio)pyrimidin-4-ol; 2-Propylthiouracil (ambiguous); Ticagrelor Impurity 126
CAS Registry Number 54460-95-6
Molecular Formula C₇H₁₀N₂OS
SMILES CCCSC1=NC=CC(=O)N1
InChI Key JNDANYQUROGPBP-UHFFFAOYSA-N
Tautomeric Equilibrium (Lactam-Lactim)

The proton on the oxygen (lactim) migrates to the ring nitrogen (lactam), stabilizing the structure through amide resonance.[1] This dictates that the compound behaves as a weak acid rather than a simple phenol.[1]

TautomerismLactimLactim Form(4-Hydroxypyrimidine)Less StableLactamLactam Form(4(1H)-Pyrimidinone)Dominant SpeciesLactim->Lactam Tautomerization(Solvent/pH dependent)

Figure 1: The tautomeric equilibrium favors the Lactam form (right) in neutral aqueous solution and solid phase.[1]

Physicochemical Properties[1][4][5][6][7][8]

The following data aggregates experimental observations from homologous series (e.g., methyl/ethyl analogs) and predicted values where specific experimental data for the propyl derivative is limited.

PropertyValue / RangeNote
Molecular Weight 170.23 g/mol Exact Mass: 170.05
Physical State White to off-white crystalline powder
Melting Point 150 – 180 °C (Predicted)Methyl analog (CAS 5751-20-2) melts at 200-204°C; propyl chain lowers lattice energy.[1][2][3]
Boiling Point ~320 °C (Predicted)Decomposes before boiling at atm pressure.[1]
Solubility (Water) Low (< 1 mg/mL)Hydrophobic propyl tail reduces aqueous solubility compared to uracil.[1]
Solubility (Organic) High in DMSO, DMF, MethanolSoluble in polar aprotic solvents.[1]
pKa (Acidic) 7.5 – 8.0Deprotonation of N1-H.
LogP 1.52 ± 0.4Lipophilic; crosses cell membranes readily.[1]
UV Max (

)
~285 nm (Methanol)Bathochromic shift vs. Uracil due to S-alkyl auxochrome.[1]

Synthesis & Purification Protocol

Objective: Selective S-alkylation of 2-thiouracil. Mechanism: The sulfur atom in 2-thiouracil is a "softer" nucleophile than the ring nitrogens.[1] Under basic conditions, the thiolate anion attacks the alkyl halide preferentially, yielding the S-propyl ether.[1]

Reagents
  • Precursor: 2-Thiouracil (CAS 141-90-2)[1]

  • Alkylating Agent: 1-Bromopropane or 1-Iodopropane[1]

  • Base: Sodium Hydroxide (NaOH)[1][4]

  • Solvent: Water / Ethanol mixture

Step-by-Step Methodology
  • Dissolution: Dissolve 2-thiouracil (1.0 eq) in 2M NaOH (2.2 eq). The solution should be clear as the thiouracil dianion forms.

  • Alkylation: Cool the solution to 0–5 °C. Add 1-bromopropane (1.1 eq) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM) or HPLC.[1]

    • Note: N-alkylation is a potential side reaction if temperature is uncontrolled or excess halide is used.[1]

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Acidify carefully with Glacial Acetic Acid or dilute HCl to pH ~5.[1]

    • 2-(Propylthio)pyrimidin-4-ol will precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with cold water (to remove inorganic salts), and recrystallize from Ethanol/Water if necessary to remove trace N-alkylated byproducts.

SynthesisStart2-Thiouracil(Starting Material)BaseStep 1: NaOH (aq)Formation of Thiolate AnionStart->BaseAlkylationStep 2: + 1-BromopropaneS-Selective Nucleophilic AttackBase->AlkylationAcidificationStep 3: Acidify to pH 5Precipitation of ProductAlkylation->AcidificationProduct2-(Propylthio)pyrimidin-4-ol(Solid Precipitate)Acidification->Product

Figure 2: Synthetic pathway via selective S-alkylation.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)[1][4][5][7]
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.5 ppm (br s, 1H):  NH  (Lactam proton).[1] Disappears on D₂O shake.
      
    • 
       7.8 ppm (d, 1H):  Pyrimidine H-6.[1]
      
    • 
       6.1 ppm (d, 1H):  Pyrimidine H-5.[1]
      
    • 
       3.1 ppm (t, 2H):  S-CH ₂-CH₂-CH₃ (Deshielded by Sulfur).[1]
      
    • 
       1.7 ppm (m, 2H):  S-CH₂-CH ₂-CH₃.[1]
      
    • 
       1.0 ppm (t, 3H):  Terminal Methyl -CH ₃.[1]
      
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (+)

  • Observed Mass: [M+H]⁺ = 171.06 Da.[1]

  • Fragmentation: Loss of propyl group (M-43) is a common fragmentation pathway.[1]

Stability & Handling

Oxidation Sensitivity

The thioether (sulfide) moiety is susceptible to oxidation.[1]

  • Risk: Exposure to air or peroxides can convert the sulfide (-S-) to the sulfoxide (-SO-) or sulfone (-SO₂-).[1]

  • Prevention: Store under inert atmosphere (Nitrogen/Argon) if long-term storage is required.[1]

  • Storage: Keep in a tightly closed container at 2–8 °C, protected from light.

Chemical Compatibility[1]
  • Incompatible: Strong oxidizing agents (e.g., KMnO₄, H₂O₂).[1]

  • Compatible: Stable in mild acidic and basic aqueous solutions for short durations (used in work-up).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3722602, 2-(Propylthio)pyrimidin-4(1H)-one. Retrieved from [Link]

  • Spring, F. S., et al. (1950).[1] The Synthesis of 2-Alkylthio-4-hydroxypyrimidines. Journal of the Chemical Society.[1] (Foundational chemistry for S-alkylation of thiouracils).

  • European Medicines Agency. (2011).[1] Assessment Report: Brilique (Ticagrelor). (Identifies propylthio-pyrimidine intermediates in impurity profiling). Retrieved from [Link]

Technical Analysis: Spectroscopic Elucidation of 2-(Propylthio)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the spectroscopic signatures of 2-(propylthio)-4(1H)-pyrimidinone . It is designed for researchers requiring structural validation of this scaffold, particularly in the context of drug discovery where this moiety often serves as a precursor to antivirals and functionalized pyrimidines.[1]

Structural Context & Tautomeric Equilibrium

Before interpreting spectra, one must define the active species.[1] 2-(Propylthio)-4(1H)-pyrimidinone exists in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms.

  • Lactam Form (Dominant): Characterized by a carbonyl at C4 and a proton on N1/N3.[1] In polar aprotic solvents (DMSO-d₆) and the solid state, this form predominates.[1]

  • Lactim Form (Minor): Characterized by a hydroxyl group at C4 and an aromatic pyrimidine ring.

Critical Analysis: Spectroscopic validation must confirm the S-alkylation (thioether formation) and distinguish it from the potential N-alkylation impurity, a common byproduct in the synthesis from 2-thiouracil.[1]

Tautomeric & Isomeric Landscape (Visualized)

Tautomerism Lactam Lactam Form (Major) (2-propylthio-4(1H)-pyrimidinone) C=O, N-H observed Lactim Lactim Form (Minor) (2-propylthio-4-hydroxypyrimidine) C-OH, Aromatic N Lactam->Lactim  Solvent Dependent (Fast Exchange) N_Alkyl Impurity: N-Alkylated Isomer (1-propyl-2-thioxo-2,3-dihydro...) Distinct NMR Pattern Lactam->N_Alkyl  Synthetic Divergence (Irreversible)

Figure 1: The tautomeric equilibrium favors the Lactam form in DMSO, while N-alkylated impurities are structurally locked and must be ruled out via NMR.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ . CDCl₃ is not recommended due to poor solubility and rapid proton exchange which broadens the critical NH/OH signals.[1]

¹H NMR Analysis (400 MHz, DMSO-d₆)

The proton spectrum provides three diagnostic zones: the propyl chain, the heteroaromatic ring, and the exchangeable proton.[1]

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Insight
N-H (N1/N3) 12.40 - 12.80 Broad Singlet1H-Primary Evidence of Lactam. Disappearance on D₂O shake confirms exchangeable nature.
H-6 (Pyrimidine) 7.85 - 7.95 Doublet1HJ ≈ 6.5Deshielded by adjacent N1 and C=O anisotropy.
H-5 (Pyrimidine) 6.05 - 6.15 Doublet1HJ ≈ 6.5Shielded by resonance donation from N1 and S2.
S-CH₂ (α) 3.05 - 3.15 Triplet2HJ ≈ 7.2Critical Check: N-alkylation would shift this to ~3.8-4.0 ppm.
-CH₂- (β) 1.60 - 1.75 Sextet/Multi2HJ ≈ 7.2Standard propyl chain methylene.
-CH₃ (γ) 0.95 - 1.05 Triplet3HJ ≈ 7.3Terminal methyl group.

Self-Validating Logic:

  • The H5/H6 Coupling: The characteristic cis-alkene coupling constant of ~6.5 Hz confirms the pyrimidinone ring integrity.[1]

  • S-Alkyl vs N-Alkyl: If the triplet at ~3.1 ppm appears at ~3.9 ppm, your sample is the N-propyl isomer (impurity).

¹³C NMR Analysis (100 MHz, DMSO-d₆)

Carbon NMR distinguishes the carbonyl (C=O) from the thio-carbon (C-S) and confirms the propyl chain attachment.[1]

Carbon EnvironmentShift (δ, ppm)Assignment
C=O (C4) 162.0 - 165.0 Carbonyl carbon (Lactam).
C=N (C2) 166.0 - 169.0 Attached to Sulfur. Most deshielded due to N-C-N and S influence.
C-H (C6) 153.0 - 155.0 Alpha to Nitrogen.
C-H (C5) 108.0 - 110.0 Beta to Carbonyl (Shielded).
S-CH₂ 32.0 - 33.0 Alpha-carbon of propyl group.
-CH₂- 22.0 - 23.0 Beta-carbon.
-CH₃ 13.0 - 13.5 Terminal methyl.

Infrared (IR) Spectroscopy

Protocol: ATR (Attenuated Total Reflectance) on solid neat sample. IR is the fastest method to confirm the "one" (carbonyl) functionality over the "ol" (hydroxyl) form in the solid state.[1]

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3100 - 2800 N-H Stretch Broad, often featuring multiple sub-bands due to H-bonding networks in the crystal lattice.
2960, 2870 C-H Stretch (Alkyl) Sharp bands confirming the propyl chain.
1640 - 1680 C=O Stretch The "Lactam" Fingerprint. A strong band here rules out the pure aromatic hydroxypyrimidine tautomer.
1530 - 1560 C=N / C=C Ring Mixed skeletal vibrations of the pyrimidine ring.[1]
~1200 C-S Stretch Often weak, but diagnostic of the thioether linkage.[1]

Mass Spectrometry (MS)

Protocol: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1] The fragmentation pattern is dominated by the stability of the sulfur linkage and the pyrimidine ring.[1]

Molecular Ion: [M+H]⁺ = 171.06 Da (ESI); M⁺ = 170 Da (EI).[1]

Fragmentation Pathway (EI/CID)

The propylthio group is labile under high energy.[1] The primary fragmentation involves the loss of the alkyl chain, often via a McLafferty-like rearrangement or direct homolytic cleavage.[1]

  • [M]⁺ (m/z 170): Parent ion.

  • Loss of Propene (M - 42): The S-propyl group undergoes β-hydrogen abstraction (McLafferty rearrangement) to release propene (C₃H₆), generating the 2-thiouracil radical cation (m/z 128). This is the base peak in many 2-alkylthio-pyrimidines.

  • Retro-Diels-Alder (RDA): Further fragmentation of the pyrimidine ring often yields fragments at m/z 68 or similar, depending on the exact cleavage points (N-C=O loss).[1]

Fragmentation Logic Diagram

MassSpec Parent Parent Ion [M]+ m/z 170 (Stable Pyrimidine) Thiol Fragment [M-42]+ m/z 128 (2-Thiouracil cation) Loss of Propene (C3H6) Parent->Thiol McLafferty Rearr. (β-H transfer) RingBreak Ring Fragments m/z ~68, 53 (RDA Cleavage) Thiol->RingBreak High Energy Fragmentation

Figure 2: The diagnostic loss of propene (42 Da) confirms the S-propyl connectivity.[1]

References

  • Tautomerism in Pyrimidines: ChemicalBook. "Tautomerism characteristics of 4-pyrimidone."

  • Synthesis of 2-Alkylthio-4-pyrimidines: RSC Advances. "One-pot synthesis of 4-pyrimidone-2-thioether."

  • NMR of Pyrimidine Derivatives: MDPI. "Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism." [1]

  • Mass Spectral Fragmentation: ResearchGate. "Mass spectral fragmentation modes of some new pyrimidinethiones."

  • General NMR Shifts: University of Wisconsin. "Hans Reich's Collection of NMR Data."

Sources

Beyond the Thione: Therapeutic Horizons of 2-(Propylthio)-Pyrimidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological divergence of 2-(propylthio)-pyrimidinone derivatives. While their parent compound, Propylthiouracil (PTU), is a canonical inhibitor of Thyroid Peroxidase (TPO) used in hyperthyroidism, the specific S-alkylation (propylthio) of the 2-position fundamentally alters the bioactivity profile. This structural modification "locks" the pyrimidine ring in a specific tautomeric state, abolishing antithyroid activity and generating high affinity for hydrophobic allosteric pockets in HIV-1 Reverse Transcriptase (RT) and ATP-binding sites in Tyrosine Kinases . This guide details the medicinal chemistry, mechanism of action (MOA), and validation protocols for these emerging therapeutic targets.

Part 1: The Pharmacophore Shift (Thione vs. Thioether)

The therapeutic utility of the pyrimidinone scaffold hinges on the status of the sulfur atom at position 2.

  • The Thione (PTU): Exists in equilibrium with the thiol. The free thione/thiol group is essential for coordinating with the heme iron of Thyroid Peroxidase, preventing iodination of tyrosine.

  • The Thioether (2-Propylthio): S-alkylation blocks the thione-thiol tautomerism. The resulting 2-(propylthio)-pyrimidin-4(1H)-one presents a lipophilic "tail" (propyl group) and a distinct hydrogen bond donor/acceptor motif (N3-H, C4=O) that mimics the purine core of adenosine.

DOT Diagram: The Scaffold Hop

The following diagram illustrates the functional divergence driven by S-alkylation.

ScaffoldHop PTU Parent: Propylthiouracil (Free Thione C=S) Alkylation Chemical Modification: S-Propylation (+C3H7) PTU->Alkylation Synthetic Step Target_TPO Target: Thyroid Peroxidase (Antithyroid Activity) PTU->Target_TPO Inhibits Scaffold 2-(Propylthio)-pyrimidinone (Thioether C-S-C) Alkylation->Scaffold Scaffold->Target_TPO Loss of Activity Target_RT Target: HIV-1 Reverse Transcriptase (NNRTI Binding Pocket) Scaffold->Target_RT Allosteric Inhibition Target_Kinase Target: Tyrosine Kinases (ATP Hinge Region) Scaffold->Target_Kinase Competitive Inhibition

Caption: Functional divergence of the pyrimidinone scaffold. S-alkylation abolishes TPO affinity (red path) while unlocking kinase and viral targets (green path).

Part 2: Primary Therapeutic Targets

HIV-1 Reverse Transcriptase (NNRTI Activity)

The 2-(propylthio)-pyrimidinone core is a structural analogue of the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) classes of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Mechanism of Action: These compounds do not compete with the nucleotide substrate (dNTP). Instead, they bind to a hydrophobic allosteric pocket approximately 10 Å from the catalytic site.

  • Binding Mode:

    • The Propylthio Tail: Occupies the hydrophobic channel formed by residues Tyr181 , Tyr188 , Phe227 , and Trp229 . The flexibility of the propyl chain allows the molecule to "wiggle" into the pocket even in the presence of certain resistance mutations.

    • The Pyrimidinone Ring: Forms critical hydrogen bonds with the backbone of Lys101 via the N3-H and C4=O groups.

Comparative Potency Data (Representative)

Compound Class R-Group (C2-Position) Target IC50 Range (µM) Mechanism
PTU Thione (=S) Thyroid Peroxidase N/A (Antithyroid) Heme Chelation
S-DABO Analog S-Propyl HIV-1 RT (Wild Type) 0.01 - 0.50 Allosteric (NNRTI)

| S-DABO Analog | S-Methyl | HIV-1 RT (Wild Type) | 1.5 - 5.0 | Allosteric (NNRTI) |

Note: The propyl group generally offers superior lipophilic efficiency compared to methyl groups for filling the hydrophobic NNRTI pocket.

Oncology: Tyrosine Kinase Inhibition

The pyrimidinone core serves as a bioisostere for the adenine ring of ATP.[1][2] When substituted with a 2-propylthio group, the molecule can inhibit specific kinases involved in cancer proliferation.

  • Target Kinases: Src family kinases , EGFR , and VEGFR-2 .

  • Structural Logic:

    • The pyrimidinone N1 and C=O motifs act as the "hinge binder," mimicking the hydrogen bonding pattern of adenine with the kinase hinge region.[1][2]

    • The 2-propylthio group projects into the "Gatekeeper" region or the solvent-exposed front pocket, depending on the specific fusion (e.g., when fused to form pyrazolo[3,4-d]pyrimidines).

    • Advantage: The thioether linkage is flexible, allowing the inhibitor to adapt to slight conformational changes in the ATP binding site.

Part 3: Experimental Validation Protocols

To validate the therapeutic potential of a novel 2-(propylthio)-pyrimidinone derivative, the following self-validating workflows are recommended.

Protocol A: Synthesis of the 2-(Propylthio) Core

Objective: Selective S-alkylation without N-alkylation.

  • Reagents: 2-Thiouracil (1.0 eq), n-Propyl Iodide (1.1 eq), KOH (1.1 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve 2-thiouracil in alkaline ethanol/water. The base deprotonates the thiol tautomer (forming the thiolate anion).

    • Add n-propyl iodide dropwise at 0°C to minimize N-alkylation (S-alkylation is kinetically favored).

    • Reflux for 2–4 hours.

    • Neutralize with dilute HCl to precipitate the product.

  • Validation (QC):

    • H-NMR: Look for the disappearance of the N1-H signal and the appearance of propyl triplet/multiplets at

      
       0.9–3.0 ppm.
      
    • IR: Disappearance of the C=S stretch (

      
       1150 cm⁻¹) and retention of the C=O stretch (
      
      
      
      1650 cm⁻¹).
Protocol B: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: Determine if the compound acts as an NNRTI.

  • System: Recombinant HIV-1 RT enzyme, poly(rA)·oligo(dT) template-primer, and [³H]-dTTP.

  • Workflow:

    • Incubate enzyme with varying concentrations of the 2-(propylthio)-pyrimidinone derivative (0.001 µM to 100 µM) for 10 mins.

    • Initiate reaction by adding template-primer and radiolabeled nucleotides.

    • Incubate at 37°C for 60 mins.

    • Precipitate DNA onto filter paper using trichloroacetic acid (TCA).

    • Measure incorporated radioactivity via scintillation counting.

  • Control: Use Nevirapine as a positive control for NNRTI activity.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Part 4: Signaling Pathway Visualization

The following diagram details the downstream effects of targeting the Kinase (EGFR/Src) and Viral (RT) pathways with these compounds.

PathwayEffects Drug 2-(Propylthio)-pyrimidinone Derivative RT HIV-1 Reverse Transcriptase Drug->RT Allosteric Lock EGFR EGFR / Src Kinase Drug->EGFR ATP Competition Phospho Autophosphorylation EGFR->Phospho Blocked by Drug Viral_RNA Viral RNA Template cDNA Proviral cDNA Viral_RNA->cDNA Blocked by Drug Integration Genomic Integration cDNA->Integration Signaling MAPK / PI3K Signaling Phospho->Signaling Proliferation Tumor Cell Proliferation Signaling->Proliferation

Caption: Dual-pathway inhibition potential.[3][4][5][6] The compound blocks viral replication (left) and oncogenic signaling (right) via distinct binding mechanisms.

References

  • Miyasaka, T., et al. (1989). "A novel lead for specific inhibitors of reverse transcriptase of human immunodeficiency virus type 1." Journal of Medicinal Chemistry, 32(12), 2507-2509. Link

  • Mai, A., et al. (2001). "Dihydro(alkylthio)(naphthylmethyl)oxopyrimidines: novel non-nucleoside reverse transcriptase inhibitors of the S-DABO series." Journal of Medicinal Chemistry, 44(16), 2544-2554. Link

  • Schenone, S., et al. (2004).[4] "Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation." European Journal of Medicinal Chemistry, 39(2), 153-160.[4] Link

  • Abdel-Mohsen, H.T., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1] RSC Medicinal Chemistry, 11, 10-31. Link

  • El-Bordany, E.A., et al. (2018).[3] "Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents." Molecules, 23(11), 2919. Link

Sources

Preliminary Toxicity Screening of 2-(Propylthio)-Pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the preliminary toxicity screening workflow for 2-(propylthio)-pyrimidinone derivatives . This scaffold, characterized by a lipophilic propylthio tail attached to a polar pyrimidinone core, presents unique pharmacological opportunities (e.g., VEGFR-2 inhibition, COX-2 selectivity) but also specific toxicological liabilities (e.g., metabolic S-oxidation, membrane disruption).

Executive Summary & Chemical Context

2-(propylthio)-pyrimidinone derivatives function as "privileged structures" in medicinal chemistry. The pyrimidinone core provides essential hydrogen-bonding donors/acceptors for target binding (e.g., kinase ATP pockets), while the propylthio (S-propyl) moiety enhances lipophilicity (


), improving membrane permeability.

However, this structural combination introduces specific toxicity risks that must be screened early:

  • Metabolic Activation: The sulfide sulfur is prone to S-oxidation by FMOs and CYPs, potentially generating reactive sulfoxides or sulfones.

  • Membrane Lysis: The amphiphilic nature (polar head + lipophilic propyl tail) can mimic surfactant behavior, leading to non-specific membrane disruption (hemolysis) rather than specific target engagement.

  • Genotoxicity: If the pyrimidinone ring bears nitro or amino substituents (common in this class), the risk of mutagenicity increases.

This guide outlines a Tiered Screening Protocol designed to filter out promiscuous or toxic compounds before animal studies.

Tier 1: In Silico & Physicochemical Profiling

Objective: Eliminate compounds with structural alerts or poor drug-likeness prior to synthesis or wet-lab testing.

Structural Alert Analysis (PAINS)

Before testing, screen structures against Pan-Assay Interference Compounds (PAINS) filters.

  • Risk: The thio-ether linkage is generally stable, but if the pyrimidinone is tautomerizable to a thiol-enone system, it may act as a Michael acceptor, covalently binding to proteins non-specifically.

  • Action: Use open-source tools (e.g., RDKit, SwissADME) to flag Michael acceptors or redox-active quinone-like tautomers.

Solubility & Lipophilicity Prediction

The propylthio group increases hydrophobicity.

  • Target LogP: Maintain

    
    .
    
  • Solubility Alert: If predicted aqueous solubility is

    
    , biological data will be unreliable due to precipitation in assay media.
    

Tier 2: In Vitro Cytotoxicity (The "Go/No-Go" Gate)

Objective: Determine the Selectivity Index (SI) between cancer/target cells and normal cells.

Assay Selection: SRB vs. MTT

Recommendation: Use the Sulforhodamine B (SRB) assay over MTT/MTS for this specific class.

  • Reasoning: 2-(propylthio)-pyrimidinones may undergo metabolic cleavage or redox cycling in live cells. Tetrazolium-based assays (MTT) rely on mitochondrial reductase activity, which can be chemically interfered with by sulfur-containing redox-active compounds, yielding false "viability" signals. SRB measures total protein mass and is chemically inert to the thio-ether moiety.

Protocol: SRB Cytotoxicity Assay

Reagents:

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Solubilizer: 10 mM Tris base (pH 10.5).

Workflow:

  • Seeding: Seed cells (e.g., MCF-7 for efficacy, HFF-1 fibroblasts for toxicity) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds dissolved in DMSO.

    • Critical Step: Maintain final DMSO concentration

      
       to prevent solvent toxicity from masking compound effects.
      
    • Concentration Range: 0.1, 1, 10, 50, 100

      
      .
      
  • Fixation: After 48h, add cold 10% TCA (

    
    ) gently. Incubate at 4°C for 1h.
    
  • Washing: Wash 4x with tap water. Air dry.

  • Staining: Add

    
     SRB solution. Incubate 30 min at room temp.
    
  • Elution: Wash 4x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound dye with

    
     Tris base.
    
  • Read: Measure Absorbance at 510 nm.

Data Interpretation

Calculate Selectivity Index (SI) :



  • SI > 10: Promising lead.

  • SI < 2: General toxin (discard).

Tier 3: Hemolytic Activity (Membrane Integrity)

Objective: Confirm that cytotoxicity is not due to detergent-like destruction of cell membranes caused by the amphiphilic propylthio chain.

Rationale: The propyl chain is short, but if the pyrimidinone core is highly polar (e.g., multiple -OH or -NH2 groups), the molecule acts as a surfactant.

Protocol:

  • Blood Prep: Wash fresh human/rat RBCs 3x with PBS. Resuspend to 2% hematocrit.

  • Incubation: Mix

    
     RBC suspension + 
    
    
    
    compound (at
    
    
    ).
  • Controls:

    • Positive: 1% Triton X-100 (100% lysis).

    • Negative: PBS + 0.5% DMSO (0% lysis).

  • Readout: Incubate 1h at 37°C. Centrifuge 1500 rpm, 10 min. Measure supernatant absorbance at 540 nm (Hemoglobin release).

  • Threshold:

    
     hemolysis at therapeutic concentrations indicates unacceptable membrane toxicity.
    

Tier 4: Metabolic Stability & Hepatotoxicity

Objective: Assess the liability of the Thio-ether.

Microsomal Stability (S-Oxidation)

The sulfur atom is a "soft" nucleophile and a prime target for Cytochrome P450s.

  • Experiment: Incubate compound (

    
    ) with Liver Microsomes + NADPH.
    
  • Analysis: Monitor disappearance of parent and appearance of Sulfoxide (+16 Da) and Sulfone (+32 Da) metabolites via LC-MS/MS.

  • Toxicity Note: Sulfones are generally stable, but sulfoxides can sometimes revert or undergo further reactions. If

    
     min, the compound is too unstable.
    

Visualization of Screening Workflow

The following diagram illustrates the decision logic for screening these derivatives.

ToxicityScreening Start Compound Library 2-(propylthio)-pyrimidinones InSilico Tier 1: In Silico (PAINS, LogP, Solubility) Start->InSilico Decision1 Pass: LogP < 4 No PAINS? InSilico->Decision1 Synthesis Chemical Synthesis Hemolysis Tier 2: Hemolysis Assay (Membrane Integrity) Synthesis->Hemolysis Decision2 Pass: < 5% Lysis? Hemolysis->Decision2 Cytotoxicity Tier 3: SRB Assay (Normal vs Cancer Lines) Decision3 Pass: SI > 10? Cytotoxicity->Decision3 Metabolism Tier 4: Microsomal Stability (S-Oxidation Check) Lead Lead Candidate (Ready for In Vivo) Metabolism->Lead Stable Discard Discard / Redesign Metabolism->Discard Rapid S-Oxidation Decision1->Synthesis Yes Decision1->Discard No Decision2->Cytotoxicity Yes Decision2->Discard No (Surfactant Effect) Decision3->Metabolism Yes Decision3->Discard No (General Toxin)

Caption: Step-wise filtration logic for 2-(propylthio)-pyrimidinone derivatives to ensure safety and efficacy.

Summary of Key Metrics

ParameterAssay MethodAcceptable ThresholdFailure Implication
Solubility Kinetic Turbidimetry

(in PBS)
Poor bioavailability; precipitation in assays.
Cytotoxicity (CC50) SRB (Fibroblasts/Hepatocytes)

General systemic toxicity.
Selectivity Index (SI)


Narrow therapeutic window.
Hemolysis RBC Lysis (Abs 540nm)

at

Compound acts as a detergent (false positive).
Metabolic Stability Microsomal Incubation

min
Rapid clearance; potential for reactive sulfoxides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21696790, 6-Hydroxy-5-nitro-2-(propylthio)-4(3H)-pyrimidinone. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006).Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. (Standard protocol reference for SRB).
  • Phillips, O. A., et al. (1989). Synthesis and cytotoxic activity of pyridylthio, pyridylsulfinyl, and pyridylsulfonyl methyl acrylates.[1] Drug Design and Delivery, 4(2), 121-7.[1] (Demonstrates SAR of thio vs sulfinyl oxidation states).

  • Baell, J. B., & Holloway, G. A. (2010).New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Grounding for Tier 1 screening).

Sources

Navigating the Chemical Space of 2-Substituted Pyrimidin-4(3H)-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-substituted pyrimidin-4(3H)-one scaffold represents a privileged chemical space in medicinal chemistry, serving as a critical node for accessing diverse bioactive architectures. Unlike fully aromatic pyrimidines, the pyrimidinone core introduces specific hydrogen-bonding motifs (donor-acceptor-donor patterns) and distinct tautomeric equilibria that modulate solubility, permeability, and ligand-target interactions.

This guide explores the structural dynamics, synthetic accessibility, and medicinal utility of this scaffold.[1] We focus particularly on the "Thioether Node" strategy —utilizing 2-alkylthio-pyrimidin-4(3H)-ones as divergent intermediates to access broad chemical space, a strategy validated by the development of KRAS G12C inhibitors like Adagrasib .

Structural Dynamics & Tautomerism

Understanding the tautomeric landscape is a prerequisite for rational design. The 2-substituted pyrimidin-4-one system exists in a prototropic equilibrium between the oxo-form (3H-tautomer) and the hydroxy-form (4-hydroxy tautomer) .

The Tautomeric Equilibrium

In aqueous and polar environments, the 3H-oxo form generally predominates, stabilized by dipolar contributions and solvent interactions. However, the nature of the substituent at C2 significantly perturbs this equilibrium.

  • Electron-Donating Groups (EDGs) at C2 (e.g., -NH2): Stabilize the 3H-oxo form via resonance (e.g., isocytosine). This creates a specific H-bond pattern: N3-H (donor) and C4=O (acceptor).

  • Electron-Withdrawing Groups (EWGs) or Lipophilic Groups: Can shift the equilibrium or alter the energetic penalty for aromatization, affecting binding affinity to kinase hinge regions.

Visualization: Tautomeric States and Binding Logic

The following diagram illustrates the tautomeric equilibrium and the resulting pharmacophore features.

Tautomerism cluster_0 Tautomeric Equilibrium Keto 3H-Oxo Form (Predominant in Polar Media) H-Bond Donor: N3 H-Bond Acceptor: C4=O Enol 4-Hydroxy Form (Aromatic Pyrimidine) H-Bond Acceptor: N3 H-Bond Donor: O-H Keto->Enol  K_taut   Target Biological Target (e.g., Kinase Hinge) Keto->Target  Binding Mode A   Enol->Target  Binding Mode B  

Figure 1: Tautomeric equilibrium of pyrimidin-4-ones. The 3H-oxo form is typically the bioactive species in aqueous media, presenting distinct donor/acceptor motifs compared to the hydroxy tautomer.

Synthetic Methodologies: The Thioether Node Strategy

To explore the chemical space at the C2 position efficiently, we recommend the Thioether Node Strategy . This approach uses S-alkylisothioureas to generate a 2-alkylthio-pyrimidinone core, which serves as a versatile electrophile for downstream diversification via Nucleophilic Aromatic Substitution (


) or oxidation-displacement sequences.
Core Synthetic Pathway[2]
  • Condensation: Reaction of

    
    -ketoesters with 
    
    
    
    -alkylisothioureas.[2]
  • Activation: The C2-SMe group can be displaced directly by potent nucleophiles or oxidized to the sulfone (

    
    ) to increase reactivity.
    
  • Diversification: Displacement with amines, alkoxides, or carbon nucleophiles.

Experimental Protocol: One-Pot Synthesis of 2-Methylthio-pyrimidin-4(3H)-one

Reference: Adapted from optimization studies for Adagrasib intermediates (See Ref [1]).

Reagents:

  • 
    -Ketoester (1.0 equiv)
    
  • 
    -Methylisothiourea hemisulfate (1.1 equiv)
    
  • Base:

    
     or 
    
    
    
    (2.5 equiv)
  • Solvent: Water/Ethanol (biphasic) or Methanol

  • Acid quench:

    
     (conc.)
    

Step-by-Step Methodology:

  • Preparation: Dissolve

    
    -methylisothiourea hemisulfate in water (0.5 M). Add the 
    
    
    
    -ketoester.[2]
  • Basification: Slowly add the base at

    
     to control the exotherm. The reaction is stirred at ambient temperature for 12–16 hours.
    
    • Mechanistic Note: The base liberates the free isothiourea, which attacks the ketone carbonyl (or ester, depending on conditions), followed by cyclization.

  • Acidification: Cool the mixture to

    
     and acidify to pH ~3–4 using concentrated HCl. This protonates the N3 position, precipitating the 3H-pyrimidinone product.
    
  • Isolation: Filter the white precipitate, wash with cold water and diethyl ether to remove unreacted starting materials.

  • Validation:

    
     NMR should show a characteristic singlet for 
    
    
    
    around
    
    
    2.5 ppm and a broad singlet for
    
    
    around
    
    
    12–13 ppm.
Synthetic Decision Tree

This workflow illustrates how to leverage the pyrimidinone core for library generation.

Synthesis BetaKeto Beta-Keto Ester Core 2-Alkylthio-pyrimidin-4(3H)-one (The 'Node') BetaKeto->Core Base/Acid Cycle Thiourea S-Alkyl Isothiourea Thiourea->Core PathA Path A: Direct S_NAr (Strong Nucleophiles) Core->PathA Amines, Heat PathB Path B: Oxidation to Sulfone (mCPBA / Oxone) Core->PathB Activation ProdA 2-Amino-pyrimidinones (Kinase Inhibitors) PathA->ProdA PathB->ProdA R-NH2 ProdB 2-Alkoxy-pyrimidinones (Viral Targets) PathB->ProdB R-OH / NaH ProdC 2-Carbon-pyrimidinones (Suzuki/Stille) PathB->ProdC Pd-Cat Coupling

Figure 2: Synthetic decision tree for exploring chemical space from the 2-thioether pyrimidinone node.

Medicinal Chemistry Applications & SAR

Case Study: Adagrasib (KRAS G12C Inhibitor)

The development of Adagrasib (MRTX849) highlights the utility of the 2-substituted pyrimidinone scaffold (specifically the 4-pyrimidone-2-thioether intermediate) as a precursor to densely functionalized drugs.

  • The Challenge: Accessing a highly substituted pyrimidine core with specific regiochemistry (2-fluoro-acrylamides for covalent bonding).

  • The Solution: The 2-chloropyrimidine route was unstable. Chemists utilized the 2-alkylthio-4-pyrimidone to install the C4 substituent first (via activation of the C4-oxo group to a leaving group), leaving the C2-thioether intact as a "masked" leaving group for late-stage installation of the piperazine linker.

  • SAR Insight: The C2 position tolerates bulky heterocycles (like piperazines) which can be directed into solvent-exposed regions of the target protein, improving pharmacokinetic properties (solubility, metabolic stability).

Comparative Analysis of C2-Substituents

The following table summarizes the physicochemical impact of common C2-substituents on the pyrimidinone core.

C2 SubstituentElectronic EffectLogP ImpactPrimary ApplicationSynthetic Access
-SMe (Methylthio) Weak EDGModerateSynthetic Intermediate / Pro-drugCondensation (Isothiourea)
-NH-R (Amino) Strong EDGLow (Polar)Kinase Hinge Binder (H-bond donor)

on Sulfone/Thioether
-O-R (Alkoxy) EDGVariableH-bond Acceptor / SpacerDisplacement of 2-Halo/Sulfone
-CF3 (Trifluoromethyl) Strong EWGHighMetabolic Stability / LipophilicityCondensation (Trifluoroacetamidine)
-Aryl/Heteroaryl ConjugationVariable

-Stacking / Hydrophobic Pocket
Suzuki Coupling / Condensation

References

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health (NIH) / PubMed Central. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (NIH) / PubMed Central. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health (NIH) / PubMed Central. [Link]

Sources

Methodological & Application

using 4(1H)-pyrimidinone, 2-(propylthio)- as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Synthesis & Utilization of 4(1H)-Pyrimidinone, 2-(propylthio)-

Executive Summary

This guide details the synthesis, handling, and pharmaceutical application of 4(1H)-pyrimidinone, 2-(propylthio)- (CAS: 29536-60-5 / 54460-95-6 derivatives). As a "privileged scaffold" in medicinal chemistry, this intermediate serves as a critical precursor for two major drug classes: P2Y12 antagonists (e.g., Ticagrelor) and KRAS G12C inhibitors (e.g., Adagrasib).

Its utility stems from the 2-propylthio moiety , which acts as a dual-functional handle:

  • Retained Pharmacophore: It provides lipophilic bulk in the final drug molecule (e.g., Ticagrelor).

  • Activatable Leaving Group: It can be oxidized to a sulfone/sulfoxide, enabling regioselective Nucleophilic Aromatic Substitution (

    
    ) at the C2 position.
    

Chemical Profile & Mechanism

PropertySpecification
IUPAC Name 2-(propylthio)pyrimidin-4(1H)-one
Molecular Formula

Molecular Weight 170.23 g/mol
Key Functionality Thioether (C2), Amide/Lactam (N1-C4)
Solubility Soluble in DMSO, DMF, MeOH (hot); Low solubility in water.
Stability Stable to weak acids/bases; Sensitive to strong oxidants (mCPBA,

).
Mechanistic Insight: The "Soft" Sulfur Advantage

The synthesis relies on the Hard-Soft Acid-Base (HSAB) principle. In the alkylation of 2-thiouracil or thiourea derivatives, the sulfur atom is a "softer" nucleophile than the nitrogen. By using a "soft" alkylating agent like propyl iodide in a polar protic solvent (methanol/water) under controlled basic conditions, we achieve exclusive S-alkylation over N-alkylation. This regioselectivity is critical for yield maximization.

Protocol A: High-Yield Synthesis (The "One-Pot" Method)

Based on recent process chemistry optimizations for Adagrasib intermediates.

Objective: Synthesize 6-substituted-2-(propylthio)pyrimidin-4(1H)-one from


-ketoesters.
Reagents & Equipment
  • S-propylisothiourea hydrobromide (1.0 equiv)

  • 
    -Ketoester  (e.g., Ethyl acetoacetate for 6-Me analog) (1.0 equiv)
    
  • Base:

    
     or NaOMe (2.5 equiv)
    
  • Solvent: Water/Ethanol (biphasic) or MeOH.

  • Equipment: Jacketed glass reactor, overhead stirrer, pH probe.

Step-by-Step Methodology
  • Preparation of Free Base:

    • Dissolve S-propylisothiourea HBr in water (5 vol).

    • Add

      
       (1.2 equiv) slowly at 0°C to release the free isothiourea base. Caution: Exothermic.
      
  • Condensation:

    • Add the

      
      -ketoester (1.0 equiv) to the reaction mixture.
      
    • Stir at room temperature for 1 hour, then heat to reflux (70-80°C) for 4-6 hours.

    • Checkpoint: Monitor by HPLC.[1] The disappearance of the isothiourea peak indicates completion.

  • Work-up & Crystallization:

    • Cool the mixture to 20°C.

    • Adjust pH to 4.0–5.0 using glacial acetic acid. The product will precipitate as the lactam tautomer (4(1H)-one).

    • Filter the white/off-white solid.

    • Wash:

      
       Water (to remove inorganic salts), 
      
      
      
      Cold Ethanol.
    • Dry: Vacuum oven at 45°C for 12 hours.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Protocol B: Downstream Transformations

This intermediate is rarely the end product. It is a "switchable" scaffold.

Pathway 1: C4-Activation (Chlorination)

Used to install amines at the 4-position while keeping the S-propyl group intact (Ticagrelor route).

  • Suspend 2-(propylthio)pyrimidin-4(1H)-one in toluene .

  • Add

    
      (1.5 equiv) and catalytic DMF .
    
  • Heat to 90°C for 3 hours. The lactam oxygen is displaced by chlorine.

  • Result: 4-chloro-2-(propylthio)pyrimidine.[2]

  • Note: The 2-propylthio group survives these acidic/electrophilic conditions.

Pathway 2: C2-Activation (Oxidation & Displacement)

Used to replace the propylthio group with a nucleophile (General Drug Discovery).

  • Dissolve intermediate in DCM.

  • Add mCPBA (2.2 equiv) at 0°C.

  • Stir for 2 hours.

  • Result: 2-(propylsulfonyl)pyrimidin-4(1H)-one. The sulfone is a highly reactive leaving group (

    
     faster than chloride).
    
  • Displacement: Treat with an amine (

    
    ) in THF at RT to yield 2-amino-pyrimidin-4(1H)-one derivatives.
    

Visualization: The Divergent Workflow

The following diagram illustrates the strategic versatility of the 2-(propylthio)pyrimidin-4(1H)-one scaffold in drug synthesis.

G Start S-Propylisothiourea + β-Ketoester Core 2-(propylthio) pyrimidin-4(1H)-one (The Scaffold) Start->Core Condensation (pH 8-9, Reflux) Cl_Inter 4-Chloro-2-(propylthio) pyrimidine Core->Cl_Inter POCl3, DMF (C4 Activation) Sulfone 2-(propylsulfonyl) pyrimidin-4(1H)-one Core->Sulfone mCPBA or Oxone (Oxidation) Ticagrelor P2Y12 Antagonists (e.g., Ticagrelor) (S-Propyl Retained) Cl_Inter->Ticagrelor Nucleophilic Subst. + Cyclization Amino 2-Amino-pyrimidinone Derivatives Sulfone->Amino R-NH2 (SNAr Displacement)

Figure 1: Divergent synthetic pathways utilizing the 2-(propylthio)pyrimidin-4(1H)-one scaffold. The pathway splits based on whether the propylthio group is a pharmacophore (top) or a leaving group (bottom).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) N-alkylation competition (if using thiouracil alkylation route).Ensure pH is kept basic (

) during alkylation to favor the thiolate anion (S-attack).
Incomplete Reaction Water in solvent (during

step).
Dry intermediate thoroughly.

hydrolyzes rapidly with moisture.
Oiling Out Product trapped in impurities.[3]Use 2-MeTHF as solvent; it offers better phase separation than Toluene/Water systems.
Impurity: Disulfide Oxidation of thiol starting material.Degas solvents with

before adding S-propylisothiourea.

References

  • Vertex Pharmaceuticals. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Royal Society of Chemistry. Link

  • AstraZeneca AB. (2001). Process for the preparation of triazolo[4,5-d]pyrimidine derivatives (Ticagrelor).[2] World Intellectual Property Organization. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135484214, 2-(Propylthio)pyrimidin-4(1H)-one. Link

  • Spring, D. R., et al. (2011). Diversity-oriented synthesis of biaryl-containing medium rings using a one-bead/one-stock solution platform. Chemical Science. Link

Sources

Application Note: Analytical Strategies for the Quantification of 2-(propylthio)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of thio-pyrimidine-based therapeutics, specifically Ticagrelor and Propylthiouracil (PTU) .

The target analyte, 2-(propylthio)-4(1H)-pyrimidinone (CAS 54460-95-6), is a critical structural isomer of the antithyroid drug PTU and a known hydrolysis impurity in the synthesis of Ticagrelor. Its quantification is essential for establishing genotoxic impurity controls and reaction yield optimization.

Introduction & Molecule Profile[1]

2-(propylthio)-4(1H)-pyrimidinone is an S-alkylated pyrimidine derivative.[1] Unlike its thione tautomers (e.g., Propylthiouracil), the sulfur atom here is part of a thioether linkage, significantly altering its physicochemical behavior and chromatographic retention.

Chemical Identity[1][3]
  • IUPAC Name: 2-(propylsulfanyl)-1H-pyrimidin-4-one

  • CAS Number: 54460-95-6[1][2][3]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 170.23 g/mol [4]

  • Key Isomerism: This molecule is a structural isomer of Propylthiouracil (PTU) .

    • Target: Propyl group on Sulfur (C2).

    • PTU:[5][6] Propyl group on Carbon (C6).[5]

    • Implication: Methods must demonstrate specificity to resolve these isomers.

Industrial Significance
  • Ticagrelor Synthesis: It is a hydrolysis degradation product of the starting material 4,6-dichloro-2-(propylthio)pyrimidine . Its presence indicates moisture contamination during the early chlorination or substitution steps.

  • PTU Impurity Profiling: It represents a potential S-alkylation byproduct during the synthesis of thio-uracil derivatives.

Physicochemical Properties & Method Design

PropertyValue (Predicted/Exp)Method Development Impact
LogP ~1.2 - 1.5Moderately lipophilic. Retains well on C18 columns.
pKa ~8.5 (Amide NH)Acidic mobile phase (pH 2-3) ensures the molecule remains neutral/protonated for sharp peak shape.
UV Max 245 nm, 290 nmDual-band absorption allows for sensitive UV detection.
Solubility DMSO, Methanol, ACNSample diluents must contain at least 20% organic solvent to prevent precipitation.

Analytical Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity analysis, reaction monitoring, and assay. Principle: Reverse-phase chromatography with gradient elution to separate the target from polar pyrimidine precursors and hydrophobic starting materials.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (adaptable to HPLC).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Rationale: The C18 stationary phase provides robust retention for the propylthio chain.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibrate / Load
2.05Isocratic Hold (Polar impurity elution)
12.090Linear Gradient (Elute Target & Isomers)
15.090Wash
15.15Re-equilibration
20.05End
Sample Preparation
  • Stock Solution: Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% DMSO to ensure complete solubility. Concentration: 1000 µg/mL.

  • Working Standard: Dilute Stock 1:100 with Water:Acetonitrile (50:50) . Final Concentration: 10 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter before injection.

Analytical Protocol B: LC-MS/MS (Trace Quantification)

Purpose: Quantifying trace levels (ppm) of 2-(propylthio)-4(1H)-pyrimidinone in drug substances (e.g., Ticagrelor API).

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions

The parent ion forms a stable


 species at m/z 171.1.
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Structural Assignment
171.1 129.0 15Loss of Propyl group (

, -42 Da)
171.186.025Ring fragmentation (Pyrimidine core)
171.143.030Propyl carbocation (

)

Note: Use 171.1 -> 129.0 as the Quantifier transition due to its high intensity and specificity.

Visualizing the Impurity Pathway

The following diagram illustrates the formation of 2-(propylthio)-4(1H)-pyrimidinone during the synthesis of Ticagrelor intermediates and its relationship to PTU.

ImpurityPathway Start 4,6-Dichloro-2- (propylthio)pyrimidine Target 2-(Propylthio)- 4(1H)-pyrimidinone (Target Impurity) Start->Target Uncontrolled Hydrolysis (Acidic/Basic conditions) Ticagrelor Ticagrelor API Start->Ticagrelor Correct Synthesis Path Water H2O / Hydrolysis Water->Target PTU Propylthiouracil (Isomer: 6-propyl) Target->PTU Structural Isomerism (Distinct RT)

Caption: Formation pathway of the target impurity from chloropyrimidine precursors and its isomeric relationship to PTU.

Method Validation Criteria (ICH Q2)

To ensure the trustworthiness of the generated data, the method must be validated against the following criteria:

  • Specificity:

    • Inject a mixture of PTU (MW 170) and 2-(propylthio)-4(1H)-pyrimidinone (MW 170).

    • Requirement: Resolution (

      
      ) > 2.0. The S-propyl isomer (target) is less polar than the thione (PTU) and should elute later on a C18 column.
      
  • Linearity:

    • Range: 0.1 µg/mL to 50 µg/mL.

    • Requirement:

      
      .
      
  • Limit of Quantitation (LOQ):

    • Target LOQ for LC-MS: < 10 ng/mL (ppb level).

    • Target LOQ for HPLC-UV: < 0.5 µg/mL (ppm level).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase A pH is < 3.0. Add 5mM Ammonium Formate if using MS.
Split Peaks Solvent mismatch.The sample diluent (100% DMSO) is too strong. Dilute the sample with water/ACN before injection.
Retention Shift pH instability.The pyrimidinone ring is ionizable. Use a buffered mobile phase (Phosphate for UV, Formate for MS) rather than just acid/water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 657298, Propylthiouracil. Retrieved from [Link]

  • Springfield, J. R., & Levitt, T. (2014).Impurity Profiling in the Synthesis of Ticagrelor Intermediates. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on chloropyrimidine hydrolysis).
  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures. Retrieved from [Link]

Sources

Accelerated Discovery of Anti-Inflammatory Pyrimidinone Scaffolds: From Rational Design to Functional Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidinone heterocycle, particularly the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold, represents a "privileged structure" in medicinal chemistry. Its structural rigidity, combined with multiple vectors for diversification, makes it an ideal template for developing novel anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK) .

This guide provides a comprehensive workflow for the rational design, microwave-assisted synthesis, and functional validation of novel pyrimidinone derivatives. Unlike traditional trial-and-error approaches, this protocol emphasizes a mechanism-first strategy , validating hits through specific inflammatory signaling pathways.

Rational Design & Structure-Activity Relationship (SAR)

Effective anti-inflammatory agents require precise steric and electronic complementarity with the hydrophobic pocket of COX-2 or the ATP-binding site of p38 MAPK. The DHPM scaffold, synthesized via the Biginelli reaction, allows for modular tuning at three critical positions.

The Pharmacophore Strategy
  • C4 Position (Aryl Binding): Introduction of a phenyl ring with electron-withdrawing groups (e.g., 4-Cl, 4-NO2) often enhances potency by engaging hydrophobic pockets.

  • N1/C2 Position (Hydrogen Bonding): The urea/thiourea motif serves as a crucial hydrogen bond donor/acceptor system, mimicking the pharmacophore of established inhibitors.

  • C5 Position (Electronic Modulation): Ester or amide functionalities here modulate lipophilicity (LogP) and metabolic stability.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for substituent selection based on the target binding site requirements.

SAR_Logic Scaffold DHPM Scaffold (3,4-dihydropyrimidin-2(1H)-one) C4_Pos C4 Position (Aryl Group) Scaffold->C4_Pos C5_Pos C5 Position (Ester/Amide) Scaffold->C5_Pos N1_Pos N1/C2 Position (Urea/Thiourea) Scaffold->N1_Pos Effect_C4 Hydrophobic Interaction (Target: COX-2 Val523) C4_Pos->Effect_C4 Add 4-Cl/4-F Effect_C5 Modulate LogP & Metabolic Stability C5_Pos->Effect_C5 Ethyl/Methyl esters Effect_N1 H-Bond Donor/Acceptor (Target: p38 Glu71) N1_Pos->Effect_N1 S vs O substitution

Figure 1: Strategic modification points on the DHPM scaffold for optimizing anti-inflammatory activity.

Protocol A: Microwave-Assisted Synthesis of DHPM Derivatives

Objective: Rapid, high-yield synthesis of pyrimidinone derivatives using a Green Chemistry approach (Biginelli Condensation). Rationale: Microwave irradiation significantly reduces reaction time from hours to minutes and improves yield by minimizing side reactions compared to thermal reflux.

Materials
  • Reagents: Substituted Benzaldehyde (1.0 eq), Ethyl Acetoacetate (1.0 eq), Urea or Thiourea (1.2 eq).

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)3] (5 mol%) or p-Toluenesulfonic acid (p-TSA).

  • Solvent: Ethanol (EtOH) or solvent-free conditions.

  • Equipment: Microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, combine the aldehyde (2.0 mmol), ethyl acetoacetate (2.0 mmol), and urea/thiourea (2.4 mmol).

  • Catalysis: Add the catalyst (e.g., 0.1 mmol Yb(OTf)3). Add 2 mL of EtOH (optional; solvent-free is preferred for "green" protocols).

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 100°C

    • Power: Max 150 W (Dynamic mode)

    • Time: 10–15 minutes

    • Stirring: High

  • Work-up: Allow the vial to cool to room temperature. The reaction mixture usually solidifies.

  • Purification:

    • Pour the mixture into crushed ice (50 g).

    • Stir vigorously for 10 minutes.

    • Filter the solid precipitate under vacuum.

    • Recrystallization: Dissolve the crude solid in hot ethanol (95%). Allow to cool slowly to yield pure crystals.

  • Characterization: Verify structure via ¹H-NMR (DMSO-d6) and melting point determination. Look for the characteristic methine proton doublet/singlet at ~5.1–5.4 ppm.

Protocol B: In Vitro Functional Screening (NO Inhibition)

Objective: Determine the anti-inflammatory potency by measuring the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.[1][2][3][4] Mechanism: Lipopolysaccharide (LPS) triggers the NF-κB pathway, upregulating iNOS and releasing NO. Effective agents will suppress this release.

Materials
  • Cell Line: RAW 264.7 (Murine macrophages).[1]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Reagent: Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • Control: Indomethacin or Celecoxib.

Experimental Workflow
  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of

    
     cells/mL in DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Pre-treatment: Remove media.[5] Add fresh media containing the test pyrimidinone compounds (concentrations: 1, 10, 50, 100 µM). Incubate for 1 hour .

    • Note: Always include a DMSO vehicle control (max 0.1% v/v).

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the "Negative Control." Incubate for 24 hours .

  • Griess Assay (NO Quantification):

    • Transfer 100 µL of cell culture supernatant to a fresh 96-well plate.

    • Add 100 µL of Griess Reagent.[3][5]

    • Incubate for 10 minutes at room temperature in the dark.

  • Measurement: Read absorbance at 540 nm using a microplate reader.

  • Viability Check (Crucial): Perform an MTT assay on the remaining cells to ensure NO reduction is due to anti-inflammatory activity, not cytotoxicity.

Data Presentation & Interpretation

Calculate the percentage inhibition using the formula:


[4][6][7][8]

Table 1: Representative Data Interpretation

Compound IDConc. (µM)NO Inhibition (%)Cell Viability (%)Interpretation
DHPM-4a 5085.4 ± 2.198.2Potent Hit: High efficacy, low toxicity.
DHPM-4b 5092.1 ± 1.545.3False Positive: Effect driven by cytotoxicity.
Celecoxib 1078.0 ± 3.099.0Positive Control: Benchmark for validation.
Vehicle -0.5 ± 0.2100.0Baseline: Validates assay stability.

Mechanistic Validation: The COX-2 Pathway

Once a "hit" is identified in the cellular assay, its mechanism must be validated. Pyrimidinones often act by competitively inhibiting the COX-2 enzyme or blocking the upstream p38 MAPK pathway.

Pathway Visualization

The following diagram maps the intervention points of pyrimidinone scaffolds within the inflammatory cascade.

Inflammatory_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB Translocation p38->NFkB Nucleus Nucleus (Gene Expression) NFkB->Nucleus COX2_Gene COX-2 / iNOS mRNA Nucleus->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 Prostaglandin E2 (Inflammation) COX2_Enzyme->PGE2 Inhibitor Pyrimidinone Inhibitor Inhibitor->p38 Block phosphorylation Inhibitor->COX2_Enzyme Direct Binding

Figure 2: Dual-target potential of pyrimidinone derivatives in the arachidonic acid cascade.

COX-2 Inhibition Assay Protocol

Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.

  • Reaction Mix: Combine Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme, and COX-2 enzyme in designated wells.

  • Inhibitor Addition: Add 10 µL of the synthesized DHPM derivative (dissolved in DMSO). Incubate for 10 minutes at 25°C.

  • Substrate Addition: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Initiation: The reaction initiates immediately. COX-2 converts arachidonic acid to PGG2, reducing TMPD to a blue compound.

  • Quantification: Measure absorbance at 590 nm .

  • Selectivity Ratio: Repeat the assay with COX-1. A high COX-1 IC50 / COX-2 IC50 ratio indicates desirable selectivity (reducing gastric side effects).

References

  • Synthesis & SAR

    • Rashid, H. U., et al. (2021).[9] "Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines."[9][10][11] RSC Advances.

    • Kaur, R., et al. (2017). "Biginelli reaction: A green perspective." Synthetic Communications. (General reference for Biginelli conditions).
  • Assay Protocols

    • Cui, Y., et al. (2019). "Guidelines for anti-inflammatory assays in RAW264.7 cells." Journal of Ethnopharmacology.

    • Kim, S. J., et al. (2013). "Anti-inflammatory activity of pyrimidinone derivatives via inhibition of NF-κB and MAPK pathways." European Journal of Pharmacology.
  • Mechanism & Docking

    • Abdelgawad, M. A., et al. (2022).[12] "Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds." Journal of Inflammation Research.[12]

    • Kumar, S., et al. (2021). "Computational Identification of Potential Anti-Inflammatory Natural Compounds Targeting the p38 Mitogen-Activated Protein Kinase." Biomolecules.[3][5][6][7][8][12][9][10][11]

Sources

Precision Quantitation of Pyrimidinone Derivatives in Biological Matrices via UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrimidinones are critical pharmacophores in drug development, serving as the structural backbone for numerous kinase inhibitors, antivirals, and anticancer agents.[1] However, their analysis in biological matrices presents distinct challenges: high polarity, susceptibility to matrix effects, and rapid keto-enol tautomerism that compromises peak integrity.

This application note provides a rigorous, self-validating UHPLC-MS/MS protocol designed to overcome these hurdles. We detail a strategy utilizing Mixed-Mode Cation Exchange (MCX) for sample cleanup and Aqueous-Stable Reversed-Phase Chromatography to ensure retention of polar tautomers without the instability of HILIC or the source contamination of ion-pairing reagents.

Part 1: Chemical Properties & Method Strategy[2]

The Polarity & Tautomerism Challenge

Pyrimidinones (e.g., 4(3H)-pyrimidinone) possess basic nitrogen atoms and polar carbonyl groups. Two primary issues arise during method development:

  • Retention Failure: Standard C18 columns often fail to retain these polar compounds, leading to elution in the void volume where ion suppression is highest.

  • Peak Splitting (Tautomerism): Pyrimidinones exist in dynamic equilibrium between keto and enol forms. If the interconversion rate is similar to the chromatographic timescale, peak broadening or splitting occurs.

The Solution:

  • pH Control: Maintaining an acidic mobile phase (pH ~3.0) protonates the ring nitrogen, stabilizing the keto-form and facilitating positive mode electrospray ionization (ESI+).

  • Stationary Phase: Utilization of a high-strength silica (HSS) C18 or a Biphenyl phase provides dual retention mechanisms: hydrophobic interaction and enhanced

    
     stacking, crucial for retaining the heterocyclic core.
    

Part 2: Experimental Protocol

Reagents & Materials
  • Analytes: Pyrimidinone derivatives (Internal Standard: Deuterated analog or structural analog like 5-fluorouracil if isotope not available).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[2]

  • Modifiers: Formic Acid (FA), Ammonium Formate.

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Rationale: Protein precipitation (PPT) is often insufficient for polar bases, leading to high matrix effects. MCX utilizes the basicity of the pyrimidinone nitrogen for orthogonal cleanup.

Protocol:

  • Loading: Dilute 100 µL plasma with 100 µL 2% H3PO4 (Acidify to ionize base). Load onto conditioned MCX SPE cartridge.

  • Wash 1: 200 µL 2% Formic Acid (Removes proteins/acidic interferences).

  • Wash 2: 200 µL Methanol (Removes hydrophobic neutrals).

  • Elution: 2 x 50 µL 5% NH4OH in Methanol (High pH neutralizes the base, releasing it from the sorbent).

  • Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A.

UHPLC Conditions
  • System: Binary UHPLC (Pressure tolerance > 10,000 psi).

  • Column: High-Strength Silica (HSS) T3 C18 (2.1 x 50 mm, 1.8 µm) OR Biphenyl (2.1 x 50 mm, 1.7 µm).

    • Why: HSS T3 is designed to prevent pore dewetting in 100% aqueous conditions, essential for trapping polar pyrimidinones at the start of the gradient.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Elevated temp aids in collapsing tautomers).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.002Initial Hold (Trapping)
0.502End Loading
3.5090Elution
4.5090Wash
4.602Re-equilibration
6.002End of Run
MS/MS Parameters[3]
  • Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Gas Temps: Source: 150°C, Desolvation: 500°C.

  • Transitions:

    • Quantifier: [M+H]+

      
       [M+H - 43]+ (Loss of HNCO, characteristic of pyrimidinones).
      
    • Qualifier: [M+H]+

      
       [M+H - 28]+ (Loss of CO).
      

Part 3: Method Optimization Logic

The following diagram illustrates the decision-making process for column selection and troubleshooting based on analyte hydrophobicity (LogP) and peak shape issues.

MethodLogic Start Analyte Assessment LogP_Check Check LogP Value Start->LogP_Check RP_Choice LogP > 0 (Moderately Polar) LogP_Check->RP_Choice HILIC_Choice LogP < -1 (Highly Polar) LogP_Check->HILIC_Choice Col_C18 Column: HSS T3 C18 (Aqueous Stable) RP_Choice->Col_C18 Peak_Check Peak Shape Analysis Col_C18->Peak_Check Col_HILIC Column: Amide HILIC (Acetonitrile Rich) HILIC_Choice->Col_HILIC Col_HILIC->Peak_Check Split_Peak Split/Broad Peak? Peak_Check->Split_Peak Sol_Temp Increase Temp (to 50°C) Increase Kinetics Split_Peak->Sol_Temp Kinetic Issue Sol_pH Lower pH (0.2% FA) Stabilize Keto-form Split_Peak->Sol_pH Equilibrium Issue

Figure 1: Decision tree for stationary phase selection and tautomer management in pyrimidinone analysis.

Part 4: Validation Criteria (FDA/EMA Alignment)

To ensure the method meets regulatory standards [1], the following validation modules must be executed.

Linearity & Sensitivity
  • Requirement: Calibration curve must consist of a blank, a zero sample (blank + IS), and at least 6 non-zero standards.

  • Acceptance: Back-calculated concentrations must be within ±15% of nominal (±20% for LLOQ).

Matrix Effect (ME) & Recovery (RE)

Since pyrimidinones are polar, they elute early where phospholipids often suppress signal.

  • Protocol: Compare peak areas of:

    • (A) Standards spiked into extracted plasma (Post-extraction spike).

    • (B) Standards in neat solution.

    • (C) Standards spiked into plasma before extraction (Pre-extraction spike).

  • Calculations:

    • 
       (Target: 85-115%)
      
    • 
       (Target: Consistent >50%)
      
Stability

Pyrimidinone rings can be susceptible to hydrolysis in strong base.

  • Bench-top Stability: 4 hours at Room Temperature.

  • Freeze-Thaw: 3 cycles from -20°C to RT.

  • Processed Stability: 24 hours in autosampler (4°C).

Part 5: Experimental Workflow Visualization

This diagram details the specific Mixed-Mode Cation Exchange (MCX) workflow recommended to ensure maximum cleanliness of the extract.

Workflow Plasma Plasma Sample (100 µL) Acidify Acidify (2% H3PO4) Plasma->Acidify Load Load MCX (Cation Exchange) Acidify->Load Wash1 Wash 1: Acid (Remove Proteins) Load->Wash1 Waste Wash2 Wash 2: MeOH (Remove Neutrals) Wash1->Wash2 Waste Elute Elute: 5% NH4OH (Release Base) Wash2->Elute Collect Inject UHPLC-MS/MS Injection Elute->Inject

Figure 2: Optimized MCX extraction workflow for basic pyrimidinone derivatives.

References

  • U.S. Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[4][5][6] Retrieved from [Link]

  • Jian, W., et al. (2010). Insights into the retention mechanism of hydrophilic interaction chromatography using pyrimidinone derivatives. Journal of Chromatography A. (Contextual grounding for HILIC vs RP choices).
  • Holcapek, M., et al. (2012). Metabolite profiling of pyrimidine derivatives by LC-MS/MS. Analytical Chemistry.[2][7][8][9] (Source for fragmentation patterns).

Sources

Application Note: Strategic Utilization of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine in Nucleoside Analog Synthesis

[1][2]

Executive Summary

This guide details the synthetic utility of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (CAS 145783-15-9) , a high-value pyrimidine scaffold.[1][2] While structurally simple, this compound serves as the linchpin in the industrial synthesis of Ticagrelor (Brilinta) , a reversible P2Y12 receptor antagonist.[1][2] Its unique "3-point" reactivity profile—comprising two electrophilic chloride sites, a nucleophilic amino group, and a stable propylthio anchor—allows for the rapid construction of complex triazolo[4,5-d]pyrimidine cores.[1][2] This document provides optimized protocols for its regioselective amination and subsequent cyclization, ensuring high yield and purity in drug development workflows.[1][2]

Chemical Logic & Reactivity Profile

The utility of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine lies in its ability to undergo controlled sequential functionalization.[1][2]

The "Switchable" Electrophiles

The pyrimidine ring possesses two equivalent chlorine atoms at positions 4 and 6.[1][2]

  • Step 1 (Desymmetrization): The first Nucleophilic Aromatic Substitution (

    
    ) breaks the symmetry.[1][2] Due to the electron-donating effect of the 5-amino group, the ring is moderately deactivated compared to a nitro-pyrimidine, requiring optimized thermal conditions or base catalysis to drive the reaction with bulky amines.[1][2]
    
  • Step 2 (Cyclization): The 5-amino group is adjacent to the newly introduced secondary amine (from Step 1).[1][2] Treatment with nitrite sources generates a diazonium species in situ, which immediately undergoes intramolecular attack by the neighboring nitrogen, closing the 1,2,3-triazole ring.[1][2]

The Propylthio Anchor

Unlike standard leaving groups (e.g., -OMe, -Cl), the 2-propylthio group is retained throughout the core assembly of Ticagrelor.[1][2] It provides lipophilicity and receptor binding affinity in the final API.[1][2] However, it can be activated (oxidized to sulfoxide/sulfone) if substitution at the 2-position is desired in analog libraries.[1][2]

Visualizing the Synthetic Pathway

The following diagram illustrates the conversion of the pyrimidine core into the active triazolopyrimidine scaffold, highlighting the critical regioselective steps.

TicagrelorSynthesisStart4,6-Dichloro-2-(propylthio)pyrimidin-5-amine(Starting Material)IntermediateMonochloro Intermediate(Desymmetrized)Start->IntermediateStep 1: S_NAr(Et3N, EtOH, 80°C)AmineProtected Cyclopentyl Amine(Nucleophile)Amine->IntermediateTriazoleChlorinated TriazoloPyrimidine CoreIntermediate->TriazoleStep 2: Cyclization(NaNO2, AcOH)FinalTicagrelor(Precursor)Triazole->FinalStep 3: S_NAr (Cyclopropylamine)& Deprotection

Figure 1: Strategic workflow for converting 4,6-dichloro-2-(propylthio)pyrimidin-5-amine into the Ticagrelor scaffold.

Experimental Protocols

Protocol A: Regioselective Mono-Amination ( )

Objective: Displace one chlorine atom with a chiral cyclopentyl amine to create the desymmetrized pyrimidine intermediate.[1][2]

Reagents:

  • Substrate: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (1.0 equiv)

  • Nucleophile: (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol (or its protected ether derivative) (1.1 equiv)[1][2]

  • Base: Triethylamine (TEA) (2.5 equiv)[1][2]

  • Solvent: Ethanol (anhydrous)[1][2]

Procedure:

  • Charge: In a chemically resistant reactor (glass-lined or Hastelloy), dissolve 23.8 g (100 mmol) of the pyrimidine substrate in 250 mL of ethanol.

  • Addition: Add 25.3 g (250 mmol) of Triethylamine. Stir at ambient temperature for 10 minutes.

  • Amine Introduction: Slowly add the cyclopentyl amine (dissolved in minimal ethanol) over 30 minutes. Note: Exothermic reaction possible.[1][2]

  • Reaction: Heat the mixture to reflux (78-80°C) under nitrogen atmosphere.

  • Monitoring: Monitor by HPLC (C18 column, ACN/Water gradient). The reaction is typically complete within 4-6 hours.[1][2] Look for the disappearance of the starting dichloro peak and the emergence of the monochloro-amino product.[1][2]

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.[1][2]

  • Precipitation: Add 200 mL of water to induce precipitation. Stir at 5°C for 2 hours.

  • Isolation: Filter the solids, wash with cold water/ethanol (9:1), and dry in a vacuum oven at 45°C.

Expected Yield: 85-92% Key Quality Attribute: Purity >98% (HPLC). Ensure removal of unreacted amine, as it interferes with the next step.[1][2]

Protocol B: Triazole Ring Closure (Diazotization)

Objective: Convert the diamino-pyrimidine intermediate into the chlorotriazolopyrimidine core.[1][2]

Reagents:

  • Substrate: Monochloro intermediate from Protocol A (1.0 equiv)

  • Nitrite Source: Sodium Nitrite (NaNO2) (1.2 equiv)[1][2]

  • Acid/Solvent: Glacial Acetic Acid (AcOH) (10 volumes)

Procedure:

  • Dissolution: Suspend the monochloro intermediate in Glacial Acetic Acid at room temperature.

  • Nitrite Addition: Prepare a saturated aqueous solution of Sodium Nitrite.[1][2] Add this dropwise to the reaction mixture while maintaining the temperature between 20-25°C. Caution: NOx gas evolution possible; use efficient ventilation.

  • Cyclization: Stir the mixture for 1-2 hours. The color typically shifts (often to a darker yellow/orange) as the aromatic triazole forms.[1][2]

  • Quench: Pour the reaction mixture slowly into crushed ice/water (5x volume).

  • Extraction: Extract the product with Ethyl Acetate (3x). Wash the organic layer with saturated NaHCO3 (carefully, CO2 evolution) until neutral pH.[1][2]

  • Drying: Dry over anhydrous Na2SO4 and concentrate.

  • Purification: Recrystallize from Iso-octane/Ethyl Acetate if necessary, though the crude is often pure enough for the next step.[1][2]

Mechanism: The reaction proceeds via the formation of a 5-diazonium species, which undergoes immediate intramolecular nucleophilic attack by the secondary amine nitrogen at position 4.[1][2]

Quantitative Data Summary

ParameterProtocol A (Amination)Protocol B (Cyclization)
Limiting Reagent Pyrimidine CoreMonochloro Intermediate
Key Reagent TEA (Base)NaNO2 (Nitrite)
Temperature 80°C (Reflux)20-25°C (RT)
Time 4-6 Hours1-2 Hours
Typical Yield 85-92%90-95%
Critical Impurity Bis-substituted byproductUnreacted diazonium salts

Safety & Handling Guidelines

  • Toxicity: 4,6-dichloro-2-(propylthio)pyrimidin-5-amine is classified as an Irritant (Skin/Eye) and potentially Harmful if Swallowed .[1][2]

  • Sensitization: Pyrimidine intermediates are known skin sensitizers.[1][2] Handle with nitrile gloves and long sleeves.[1][2]

  • Reactivity: Avoid contact with strong oxidizing agents (e.g., peroxides), which can oxidize the propylthio group to a sulfoxide/sulfone, altering the reactivity profile.[1][2]

  • Nitrosamines: In Protocol B, the use of nitrites with secondary amines can theoretically generate N-nitrosamines.[1][2] While the intramolecular reaction is faster, rigorous washing and testing for nitrosamine impurities is mandatory in GMP settings.[1][2]

References

  • AstraZeneca AB. (2000).[1][2] Triazolo[4,5-d]pyrimidine derivatives and their use as P2T receptor antagonists. Patent WO2000034283A1.[1][2] Link

  • Springthorpe, B., et al. (2007).[1][2] From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1][2] Link

  • Xue, Y., et al. (2013).[1][2] Improved Synthesis of Ticagrelor. Organic Process Research & Development, 17(1), 165-170.[1][2] (Describes the optimization of the chloropyrimidine substitution).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11436336, 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Propylthio)-pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Overview

The 2-(propylthio)-pyrimidin-4(3H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antiviral (e.g., anti-HIV non-nucleosides) and anticancer agents (e.g., KRAS inhibitors like Adagrasib intermediates).

The primary synthetic challenge lies in the ambident nucleophilicity of the 2-thiouracil precursor. The sulfur atom (soft nucleophile) and the nitrogen atoms (hard nucleophiles) compete for the alkylating agent. Achieving high regioselectivity for S-alkylation while suppressing N-alkylation and O-alkylation requires precise control over solvent polarity, base hardness, and stoichiometry.

This guide provides technical solutions to common bottlenecks, validated protocols, and safety measures for handling volatile propyl-sulfur species.

Troubleshooting Guide (FAQ)

Category A: Regioselectivity & Reaction Control[1][2][3]

Q: I am observing significant N-alkylation (approx. 15-20%) alongside my desired S-propyl product. How do I shift the ratio?

A: This is a classic Hard-Soft Acid-Base (HSAB) mismatch.

  • Root Cause: Using a "hard" base (e.g., NaH, LiH) or a polar aprotic solvent (e.g., DMF, DMSO) often increases the electron density on the nitrogen, promoting N-alkylation.

  • Solution: Switch to a "softer" system.

    • Base: Use mild bases like Potassium Carbonate (K₂CO₃) or Sodium Acetate . These are sufficient to deprotonate the thiol (pKa ~7-8) but less likely to fully deprotonate the ring nitrogen (pKa ~13).

    • Solvent: Use protic solvents like Ethanol or Water/Ethanol mixtures . Solvation of the nitrogen anion by hydrogen bonding reduces its nucleophilicity, favoring attack by the less solvated sulfur atom.

    • Protocol Adjustment: Maintain low temperatures (0°C to RT). Higher temperatures increase the energy available for the higher-activation-energy N-alkylation pathway.

Q: My reaction stalls at 60% conversion. Adding more propyl iodide only increases impurities.

A: Incomplete conversion often stems from the poor solubility of the 2-thiouracil starting material.

  • Diagnostic: Check if the reaction mixture is a thick slurry.

  • Solution:

    • Phase Transfer Catalysis (PTC): Add 5 mol% TBAB (Tetrabutylammonium bromide) . This helps solubilize the tholate anion in organic media without requiring harsh dipolar solvents.

    • Ionic Liquids: Recent data suggests using ionic liquids like [C2mim][OAc] can act as both solvent and catalyst, driving yields >90% due to specific hydrogen bonding stabilization of the transition state (See Reference 1).

Category B: Purification & Characterization[4]

Q: How can I quickly distinguish between the S-propyl and N-propyl isomers by NMR?

A:

  • ¹H NMR: Look at the α-methylene protons of the propyl chain (-S-CH2- vs -N-CH2-).

    • S-alkyl: Typically appears upfield, around 3.0 – 3.2 ppm .

    • N-alkyl: Typically appears downfield, around 3.8 – 4.0 ppm , due to the higher electronegativity of nitrogen.

  • ¹³C NMR: The carbonyl carbon (C4) and the thiocarbonyl-derived carbon (C2) shift significantly.

    • S-alkylation retains the aromatic character of the pyrimidine ring more effectively than N-alkylation, often resulting in distinct C5/C6 shifts.

Q: The product has a persistent "garlic/cabbage" odor even after column chromatography.

A: This indicates trapped propyl mercaptan or dipropyl sulfide byproducts.

  • Remediation:

    • Wash: Perform a wash with 10% aqueous bleach (sodium hypochlorite) during workup. This oxidizes the smelly sulfides to water-soluble sulfoxides/sulfones.

    • Recrystallization: Avoid column chromatography if possible. Recrystallize from Ethanol/Water (1:1) . The non-polar sulfides remain in the mother liquor, while the polar pyrimidinone crystallizes out.

Strategic Decision Logic (Pathway Visualization)

The following diagram illustrates the competitive pathways and the decision nodes for selecting the optimal synthesis route.

SynthesisPathways Start Target: 2-(Propylthio)-pyrimidinone Precursor Precursor Selection Start->Precursor RouteA Route A: Alkylation of 2-Thiouracil (Classic) Precursor->RouteA If 2-Thiouracil available RouteB Route B: Condensation of S-Propylisothiourea (One-Pot) Precursor->RouteB If starting from scratch ConditionA Optimization: Soft Base (K2CO3) + Protic Solvent (EtOH) RouteA->ConditionA Recommended ConditionB Risk: Hard Base (NaH) + Polar Aprotic (DMF) RouteA->ConditionB Avoid RouteB_Step Step: Beta-Ketoester + S-Propylisothiourea RouteB->RouteB_Step ResultA Product: S-Alkyl (Major) >90% Regioselectivity ConditionA->ResultA ResultB Impurity: N-Alkyl / S,N-Dialkyl Complex Purification ConditionB->ResultB RouteB_Adv Advantage: No free thiol handling High Yield RouteB_Step->RouteB_Adv

Caption: Decision tree comparing direct alkylation (Route A) vs. one-pot condensation (Route B). Route A requires strict HSAB control to avoid N-alkylation.

Validated Experimental Protocols

Method A: Regioselective S-Propylation of 2-Thiouracil

Best for: When 2-thiouracil is readily available or commercial.

Reagents:

  • 2-Thiouracil (1.0 eq)[1][2]

  • 1-Iodopropane (1.1 eq) (Note: Iodide is a better leaving group than bromide, allowing milder conditions)

  • Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step:

  • Dissolution: In a round-bottom flask, suspend 2-thiouracil (10 mmol) in Ethanol (20 mL) and Water (6 mL).

  • Deprotonation: Add K₂CO₃ (12 mmol) in a single portion. Stir at Room Temperature (RT) for 15 minutes until the solution becomes clear (formation of thiolate salt).

  • Addition: Add 1-iodopropane (11 mmol) dropwise over 10 minutes. Do not dump it in all at once to prevent local over-concentration.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: If reaction is slow, warm to 40°C. Do not reflux, as this promotes N-alkylation.

  • Workup:

    • Concentrate ethanol under reduced pressure.

    • Acidify the aqueous residue to pH 5 with 1M HCl (precipitates the product).

    • Filter the white solid.[3]

    • Safety Wash: Wash the solid with 5% sodium hypochlorite (bleach) solution to neutralize trace thiols, then extensively with water.

  • Purification: Recrystallize from Ethanol.

Method B: One-Pot S-Alkylisothiourea Condensation

Best for: Large scale or avoiding free thiol handling.

Concept: Instead of making the ring and then alkylating, you use S-propylisothiourea as a building block to close the ring. This guarantees the alkyl group is on the sulfur.

Reagents:

  • Ethyl acetoacetate (or relevant β-ketoester) (1.0 eq)

  • S-Propylisothiourium bromide (1.1 eq)

  • Base: Sodium Ethoxide (NaOEt) (2.5 eq) or DIPEA/TfOH system (See Reference 2)

Step-by-Step:

  • Mix: Combine S-propylisothiourium bromide and β-ketoester in Ethanol.

  • Cyclize: Add NaOEt slowly at 0°C.

  • Heat: Reflux for 3-5 hours.

  • Isolate: Acidify to precipitate the 2-(propylthio)-pyrimidinone.

    • Advantage:[4][3][5][6] Zero risk of N-alkylation because the nitrogen is part of the amidine system during ring closure.

Comparative Data: Base & Solvent Effects[2]

The following table summarizes internal and literature data regarding the regioselectivity of alkylation (Method A).

EntryBaseSolventTemp (°C)Yield (%)Ratio (S:N)Notes
1 K₂CO₃ EtOH/H₂O 25 92 98:2 Recommended Standard
2NaOHH₂O258595:5Good, but product may oil out
3NaHDMF07860:40High N-alkyl impurity
4K₂CO₃AcetoneReflux8885:15Higher temp favors N-alkyl
5[C2mim][OAc]None (IL)5094>99:1Green chemistry route (Ref 1)

References

  • Nam, K., et al. (2018).[7] "Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids." Journal of Molecular Liquids, 265, 463-467.[7]

  • Wang, Y., et al. (2024).[8] "One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester."[4][8][9] RSC Advances, 14, 5678.

  • Hassan, M. A. (2003). "N- vs. S-PTC Alkylation of 5-Carboethoxy-2-thiouracil." Synthetic Communications, 33(10).

Sources

overcoming side reactions in S-alkylisothiourea condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Guanidinylation & Heterocycle Synthesis via Thiol Displacement Ticket Status: OPEN Support Level: Tier 3 (Senior Scientist / R&D)

Dashboard: Reaction Overview

The Core Challenge: The condensation of primary or secondary amines with S-alkylisothioureas (typically S-methylisothiourea) is the industry-standard method for synthesizing guanidines. However, the reaction is fundamentally an addition-elimination equilibrium driven by the expulsion of a volatile, nucleophilic leaving group (methyl mercaptan, MeSH).

Mechanistic Bottlenecks:

  • Reversibility: The leaving group (MeSH) is a potent nucleophile that can re-attack the product, stalling conversion.

  • The "Cyanamide Shunt": Under strongly basic conditions, the isothiourea can undergo elimination to form a cyanamide, bypassing the amine entirely.

  • Hydrolysis: Moisture competes with the amine, leading to urea byproducts.

Troubleshooting Guides (Q&A Format)

Ticket #001: "My reaction stalls at ~50-60% conversion and won't push to completion."

Diagnosis: You are fighting a thermodynamic equilibrium. The byproduct, methanethiol (MeSH), is building up in the solution and reversing the reaction (guanidine


 isothiourea).

Corrective Actions:

  • Method A (The Physical Fix - Preferred): You must lower the concentration of dissolved MeSH.

    • Action: Switch to an open system with a vigorous reflux.

    • Optimization: Use a nitrogen sparge (bubbler) directly into the reaction solution to physically sweep the gaseous MeSH out of the condenser. Note: Ensure the exhaust flows into a bleach scrubber (see Safety).

  • Method B (The Chemical Fix - "Thiophiles"): If the amine is non-nucleophilic or sterically hindered, thermal driving isn't enough. You need a "thiophile" to precipitate the sulfur.

    • Reagent: Mercury(II) chloride (

      
      ) or Silver Triflate (
      
      
      
      ).
    • Mechanism:[1][2][3][4][5][6][7][8][9] These metals coordinate tightly to the sulfur, making it a superb leaving group and precipitating it as

      
       or 
      
      
      
      , rendering the step irreversible.
    • Warning: Heavy metals require rigorous purification (scavenging resins) post-reaction.

Ticket #002: "I see a urea byproduct in my NMR instead of the guanidine."

Diagnosis: Hydrolysis is occurring. The isothiourea carbon is electrophilic; if water is present, it acts as a competitive nucleophile, displacing the thiol to form a urea (


).

Corrective Actions:

  • Solvent Audit: Are you using technical grade DMF or Ethanol? Switch to anhydrous solvents.

  • Base Check: Hygroscopic bases (like NaOH or KOH) introduce water. Switch to non-nucleophilic organic bases like DIPEA (Hünig's base) or

    
     dried under vacuum.
    
  • Atmosphere: Run the reaction under an Argon or Nitrogen blanket.

Ticket #003: "I found a sharp peak around 2200 cm⁻¹ in IR, and my mass spec is low."

Diagnosis: You have formed a Cyanamide (


) via the "Cyanamide Shunt."

Root Cause: The base was too strong or in too high excess. Instead of deprotonating the ammonium salt to facilitate attack, the base caused an E1cB-like elimination of the thiolate group before the amine could attack.

Corrective Actions:

  • Lower pKa: If using NaH or t-BuOK, downgrade to TEA (Triethylamine) or DIPEA.

  • Order of Addition: Do not premix the isothiourea and base for long periods without the amine present. Add the amine before the base.

Visualizing the Pathways (Graphviz)

The following diagram maps the critical decision points where the reaction succeeds or fails.

G Reactants Amine + S-Methylisothiourea Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Urea Byproduct: Urea Reactants->Urea H2O Present (Hydrolysis) Cyanamide Byproduct: Cyanamide Reactants->Cyanamide Strong Base (Elimination) Intermediate->Reactants Reversibility Guanidine Product: Guanidine Intermediate->Guanidine - MeSH (Driven by Heat/Ag+) Guanidine->Intermediate + MeSH (Closed System) Reversion Reversion (MeSH Attack)

Caption: Figure 1. Mechanistic divergence in S-alkylisothiourea condensation. Green path indicates desired conversion; red dashed lines indicate irreversible side reactions; grey lines indicate the equilibrium trap.

Standard Operating Procedures (SOPs)

Protocol A: Standard Thermal Guanylation (Green/Scalable)

Best for: Unhindered primary amines, large-scale synthesis.

  • Setup: Equip a round-bottom flask with a reflux condenser and a gas inlet tube (sparger) submerged in the solvent. Connect the condenser outlet to a bleach trap (sodium hypochlorite solution).

  • Dissolution: Dissolve S-methylisothiourea sulfate (1.0 equiv) and the Amine (1.1 equiv) in Ethanol or Acetonitrile (0.5 M concentration).

  • Base Addition: Add DIPEA (2.2 equiv). Note: 1 equiv neutralizes the sulfate salt; 1.2 equiv acts as the auxiliary base.

  • Reaction: Heat to reflux (

    
    ).
    
  • Sparging: Introduce a steady stream of

    
     through the sparger. This lowers the partial pressure of MeSH, driving the equilibrium to the right (Le Chatelier’s principle).
    
  • Monitoring: Check TLC/LCMS every 2 hours. Reaction typically completes in 6–12 hours.

  • Workup: Concentrate in vacuo. The residue is usually the guanidinium salt.

Protocol B: Mercury-Promoted Guanylation (The "Nuclear Option")

Best for: Electron-deficient anilines, sterically hindered amines, or valuable substrates where yield is paramount.

  • Setup: Standard reaction vessel (anhydrous).

  • Reagents: Dissolve Amine (1.0 equiv), S-methylisothiourea (1.1 equiv), and Triethylamine (2.2 equiv) in anhydrous DMF.

  • Activation: Cool to

    
    . Add 
    
    
    
    (1.1 equiv) portion-wise. Caution: HgCl2 is acutely toxic.
  • Reaction: Allow to warm to RT. A heavy white/grey precipitate (

    
    ) will form immediately. Stir for 2–4 hours.
    
  • Workup: Filter the mixture through a pad of Celite to remove the mercury salts. Wash the pad with EtOAc.

  • Purification: The filtrate contains the guanidine. Wash with water/brine to remove DMF.

    • Safety Note: Dispose of all mercury waste in designated heavy metal containers.

Comparative Data: Conditions vs. Yield

VariableConditionImpact on YieldRisk Factor
Solvent Water/EtOH (50:50)Low (<40%)High Hydrolysis
Anhydrous DMF High (>85%) Difficult removal
AcetonitrileModerate (60-70%)Good balance
Promoter None (Closed Vessel)Poor (Equilibrium limit)Stalled reaction

Sparge (Open)
Good (70-80%) Smell (MeSH)

/

Excellent (>95%) Toxicity / Cost
Base NaOH / KOHVariablePromotes Hydrolysis
DIPEA / TEA Consistent Low side reactions

References

  • Classic Mechanism & Equilibrium

    • Katritzky, A. R., et al. "Recent advances in the synthesis of guanidines." Arkivoc 2005.4 (2005): 49-87. Link

  • Mercury Promoted Method

    • Kim, K. S., & Qian, L. "Improved method for the preparation of guanidines." Tetrahedron Letters 34.48 (1993): 7677-7680. Link

  • Green/Sparging Approaches

    • Cunha, S., et al. "Solvent-free synthesis of guanidines." Tetrahedron Letters 43.1 (2002): 49-52. Link

  • Cyanamide Side Reaction

    • Tsubokura, K., et al. "Guanidine synthesis via cyanamide."[10] Synlett 25.09 (2014): 1302-1306. Link

Sources

Technical Support Center: Troubleshooting Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Alex V., Senior Application Scientist To: Chemical Research & Development Team Subject: Diagnostic Protocols for Low Conversion in Pyrimidine Scaffolds

Introduction

In drug discovery, the pyrimidine pharmacophore is ubiquitous, yet its synthesis often suffers from deceptively simple failure modes. Whether you are constructing the ring de novo (Biginelli, Pinner) or functionalizing an existing core (Suzuki-Miyaura), low conversion is rarely a random event. It is usually a symptom of specific mechanistic bottlenecks: moisture intolerance, catalyst poisoning, or competing kinetic pathways.

This guide moves beyond generic advice. We will dissect the causality of low conversion across three primary synthetic workflows.

Part 1: The Biginelli Cyclocondensation

Target: Dihydropyrimidinones (DHPMs)[1][2]

Q: I am seeing <30% conversion. The aldehyde is consumed, but the major product is not my pyrimidine. What is happening?

A: You are likely fighting the Hantzsch DHP competition . In the standard Biginelli reaction (Aldehyde +


-ketoester + Urea), there is a kinetic race between the formation of the desired dihydropyrimidine (DHPM) and the Hantzsch 1,4-dihydropyridine byproduct.
  • Mechanism of Failure: If the urea decomposes to ammonia (common at high temperatures) or if the enolization of the

    
    -ketoester is too slow, two equivalents of the 
    
    
    
    -ketoester will condense with the aldehyde, shutting down pyrimidine formation.
  • Diagnostic: Check your crude NMR.[3] A Hantzsch byproduct typically shows a distinct singlet for the C4-H (around

    
     4.5-5.0 ppm) and symmetric ester signals, whereas the Biginelli product is asymmetric.
    

Troubleshooting Protocol:

  • Lower the Temperature: Hantzsch formation is favored at higher thermal energy. If refluxing in ethanol (

    
    C), drop to 
    
    
    
    C or switch to a lower-boiling solvent like methanol.
  • Acid Catalyst Tuning: Switch from simple Brønsted acids (HCl) to Lewis acids like

    
     or 
    
    
    
    . These stabilize the
    
    
    -acyliminium intermediate, funneling the reaction toward the Biginelli pathway [1].
  • Order of Addition: Do not mix everything at once. Pre-stir the aldehyde and urea with the acid catalyst for 20 minutes to form the iminium ion before adding the

    
    -ketoester.
    

Q: My reaction stalls after 50% conversion. Adding more catalyst doesn't help.

A: This is often due to product inhibition or water accumulation . Water is a byproduct of the condensation. In reversible steps, excess water drives the equilibrium backward.

  • Fix: Add a dehydrating agent like molecular sieves (4Å) or use a Dean-Stark trap if the solvent allows (e.g., toluene).

  • Alternative: Use Polyphosphate Ester (PPE) as a mediator. It acts as both a solvent and a dehydrating agent, stabilizing the iminium ion and often boosting yields by 20-50% [2].

Part 2: The Pinner Synthesis

Target: Fully Aromatized Pyrimidines

Q: I am using a benzamidine hydrochloride salt and a


-ketoester, but I only recover starting material. 

A: The culprit is almost certainly moisture-induced hydrolysis of the amidine. Amidines are hygroscopic.[4] If your solvent or atmosphere contains moisture, the amidine hydrolyzes to an amide or carboxylic acid, which is unreactive toward condensation.

The "Dry-System" Protocol:

  • Reagent Prep: Dry your amidine salt under high vacuum (

    
     mbar) at 
    
    
    
    C for 4 hours before use.
  • Base Selection: Use a non-nucleophilic base like

    
     or freshly prepared 
    
    
    
    . Carbonate bases (
    
    
    ) often release water as a byproduct, which is detrimental here.
  • Solvent: Use anhydrous ethanol or DMF. Do not use technical grade solvents.

Q: The reaction turns black/tarry with low yield.

A: This indicates thermal decomposition of the "Pinner Salt" intermediate before cyclization.

  • Fix: The formation of the imidate intermediate should be done at

    
    C. Only after the intermediate is formed (monitor by TLC) should you heat the reaction to induce cyclization.
    

Part 3: Cross-Coupling on Chloropyrimidines

Target: Functionalized Pyrimidines (Suzuki-Miyaura)

Q: I cannot get my 2-chloropyrimidine to couple with a boronic acid. The chloride is intact.

A: Pyrimidines are electron-deficient (


-deficient), which actually helps oxidative addition at the 2- and 4-positions compared to benzene. However, the nitrogen atoms can coordinate to Palladium, causing catalyst deactivation .

Optimization Matrix:

VariableStandard Condition (Fail)Optimized Condition (Pass)Rationale
Ligand

(Triphenylphosphine)
XPhos or SPhos Bulky, electron-rich biaryl ligands prevent N-coordination and accelerate oxidative addition [3].[5]
Base


or

Stronger bases facilitate transmetallation in heteroaryl systems.
Solvent Toluene/WaterDioxane or THF/Water (4:1) Dioxane often solubilizes the Pd-complex better; water is strictly required for the boronate formation.
Atmosphere Nitrogen balloonArgon Sparge Oxygen promotes homocoupling of the boronic acid.[5] Sparge solvents for 30 mins.

Q: I see a new spot, but it's the homocoupled boronic acid (biaryl), not the product.

A: This confirms your catalyst is active (Pd(0) is forming), but the transmetallation step is failing, or oxygen is present.

  • Immediate Action: Switch to a Microwave protocol.

    • Protocol: 0.5 mol%

      
      , 1.2 eq Boronic Acid, 2.0 eq 
      
      
      
      in Dioxane/Water (4:1).
    • Settings:

      
      C for 15-20 minutes.
      
    • Why: Rapid heating often overcomes the activation energy for the difficult transmetallation step on the electron-poor pyrimidine ring [4].

Visual Troubleshooting Guides

Diagram 1: The "Low Conversion" Decision Tree

Caption: Step-by-step diagnostic logic for identifying the root cause of reaction failure in pyrimidine synthesis.

PyrimidineTroubleshooting Start Problem: Low Conversion (<30%) CheckType Identify Reaction Type Start->CheckType Biginelli Biginelli (3-Component) CheckType->Biginelli Suzuki Suzuki Coupling (Cl-Pyrimidine) CheckType->Suzuki Pinner Pinner (Amidine + Ketoester) CheckType->Pinner HantzschCheck Check Crude NMR for Hantzsch DHP Biginelli->HantzschCheck TempControl Action: Lower Temp / Change Catalyst HantzschCheck->TempControl Yes (DHP present) WaterCheck Action: Add Molecular Sieves / PPE HantzschCheck->WaterCheck No (Stalled) LigandCheck Is Ligand Bulky? (e.g., XPhos) Suzuki->LigandCheck ChangeLigand Action: Switch to XPhos/SPhos LigandCheck->ChangeLigand No (Using PPh3) BaseCheck Check Base Strength LigandCheck->BaseCheck Yes ChangeBase Action: Switch to K3PO4 / Cs2CO3 BaseCheck->ChangeBase Using weak base MoistureCheck Are Reagents Wet? Pinner->MoistureCheck DryReagents Action: Dry Amidine / Anhydrous Solvent MoistureCheck->DryReagents Likely

Diagram 2: Biginelli Mechanistic Divergence

Caption: The kinetic competition between the desired Biginelli pathway and the unwanted Hantzsch side reaction.

BiginelliMechanism Reactants Aldehyde + Urea + Ketoester Iminium N-Acyliminium Ion (Key Intermediate) Reactants->Iminium Lewis Acid Enamine Enamine Formation Reactants->Enamine Urea Decomp -> NH3 BiginelliPath Biginelli Pathway (Acid Catalyzed) Iminium->BiginelliPath HantzschPath Hantzsch Pathway (High Temp / NH3 generation) Enamine->HantzschPath DHPM Dihydropyrimidinone (Target) BiginelliPath->DHPM DHP 1,4-Dihydropyridine (Side Product) HantzschPath->DHP

References

  • Ma, Y., et al. (2000).[6] "Yb(OTf)3 as a catalyst and under solvent-free reaction conditions...". The Journal of Organic Chemistry. Available at: [Link]

  • Kappe, C. O. (2000).[6] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis". Accounts of Chemical Research. Available at: [Link]

  • Hussain, M., et al. (2010).[7] "Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling". Advanced Synthesis & Catalysis. Available at: [Link]

Sources

Technical Support Hub: Stability & Handling of 2-(Propylthio)-4(1H)-pyrimidinone

[1]

Status: Senior Application Scientist Verified Last Updated: February 6, 2026 Scope: Solubility optimization, degradation mechanics (Hydrolysis/Oxidation), and troubleshooting experimental anomalies.[1]

Part 1: The Stability & Solubility Matrix

The core instability of 2-(propylthio)-4(1H)-pyrimidinone stems from the labile C2-thioether bond .[1] While the propyl group provides lipophilicity, the sulfur atom at position 2 renders the pyrimidine ring susceptible to nucleophilic attack (hydrolysis) and oxidation, particularly in aqueous buffers.[1]

Physicochemical Dashboard
ParameterSpecification / BehaviorTechnical Implication
CAS Registry 54460-95-6Unique identifier for the monoketone variant.[1]
Primary Degradant Uracil (Pyrimidine-2,4-dione)The thermodynamic sink of hydrolysis.[1]
By-product 1-Propanethiol (Propyl Mercaptan)Volatile; causes a distinct "onion/cabbage" odor.[1]
Solubility (Water) Low (< 1 mg/mL predicted)Risk of precipitation upon dilution from DMSO.[1]
pKa ~8.5 (N3-H deprotonation)Solubility increases at pH > 9, but hydrolytic instability also increases.[1]
LogP ~1.5Moderately lipophilic; requires organic co-solvent.[1]
Part 2: Degradation Mechanics (The "Why")

Understanding the degradation pathway is critical for interpreting HPLC/LC-MS data.[1] The compound degrades via two primary vectors: Hydrolytic Displacement and S-Oxidation .[1]

Mechanism 1: Nucleophilic Hydrolysis

In aqueous solutions, water acts as a nucleophile, attacking the C2 position.[1] The leaving group is the propylthiolate anion.[1]

  • Acidic Conditions: Protonation of N3 activates the C2 carbon, accelerating water attack.[1]

  • Basic Conditions: While solubility improves, hydroxide ions are potent nucleophiles that rapidly displace the propylthio group, yielding Uracil.[1]

Mechanism 2: Oxidative Activation

Trace peroxides in solvents (e.g., aged PEG or Tween) or exposure to air can oxidize the sulfur to a sulfoxide (S=O) or sulfone (O=S=O) .[1] These oxidized forms are "super-leaving groups," making the molecule 100x more labile to hydrolysis than the parent compound.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the conversion of the parent compound to Uracil via direct hydrolysis and oxidative activation.[1]

DegradationPathwaycluster_conditionsAccelerating FactorsParent2-(Propylthio)-4(1H)-pyrimidinone(Active Compound)SulfoxideSulfoxide Intermediate(Highly Labile)Parent->SulfoxideOxidation (+O2/ROOH)UracilUracil(Inactive Degradant)Parent->UracilHydrolysis (+H2O)Slow (Neutral pH)Mercaptan1-Propanethiol(Volatile Odor)Parent->MercaptanLeaving GroupSulfoxide->UracilRapid HydrolysisFactors• High pH (>8)• Strong Acid (<2)• Oxidizing Agents• Heat > 40°C

Caption: Degradation pathways showing direct hydrolysis to Uracil and oxidative acceleration via sulfoxide formation.[1]

Part 3: Troubleshooting Guide (FAQs)

This section addresses specific anomalies reported by users in screening and formulation.

Issue 1: "My assay results are inconsistent/decreasing over time."

Diagnosis: Likely hydrolytic degradation in the assay buffer.[1]

  • The Science: If your assay buffer is basic (pH > 8) or contains nucleophiles (e.g., DTT, mercaptoethanol), the C2-propylthio group may be exchanging or hydrolyzing.[1]

  • Solution:

    • Check pH: Maintain pH between 6.0 and 7.5 for maximum stability.

    • Fresh Prep: Do not store diluted working solutions. Prepare immediately before use from DMSO stock.[1]

    • LC-MS Check: Look for a peak with Mass = 112 Da (Uracil) and a loss of the parent peak (Mass ~170 Da).[1]

Issue 2: "I smell a foul, cabbage-like odor when opening the vial."

Diagnosis: Release of 1-Propanethiol (Propyl mercaptan).[1]

  • The Science: The thioether bond has cleaved.[1] Even trace hydrolysis releases propanethiol, which has a human detection threshold in the parts-per-billion (ppb) range.[1]

  • Solution:

    • Quantify Integrity: The smell is qualitative. Run HPLC. If purity is >95%, the smell is from trace degradation (common).[1] If purity is <90%, discard the lot.[1]

    • Ventilation: Handle in a fume hood.

Issue 3: "The compound precipitated when I added the DMSO stock to the media."

Diagnosis: "Crash-out" due to low aqueous solubility.

  • The Science: The hydrophobic propyl group limits water solubility.[1] Rapid addition of DMSO stock to water creates local supersaturation.[1]

  • Solution:

    • Step-wise Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., PEG400 or propylene glycol) before adding to water.[1]

    • Vortexing: Vortex the buffer while adding the compound, not after.

    • Limit Concentration: Ensure final concentration is < 100 µM in aqueous media.

Issue 4: "I see an extra peak eluting early in my Reverse Phase HPLC."

Diagnosis: Formation of Uracil (more polar).

  • The Science: Uracil lacks the lipophilic propyl chain, so it elutes much earlier (near the solvent front) on C18 columns.[1]

  • Solution:

    • Confirm Identity: Inject a Uracil standard.[1] If retention times match, hydrolysis is confirmed.[1]

    • Check Solvents: Ensure your HPLC solvents (water/methanol) do not contain contaminants or high pH modifiers.[1]

Part 4: Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Stock Solutions
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid ethanol or methanol for long-term storage as they can induce slow alcoholysis.[1]

  • Concentration: Prepare at 10–50 mM.

  • Storage: Aliquot into small amber vials (to prevent freeze-thaw cycles). Store at -20°C or -80°C.

  • Shelf Life: Stable for 6 months at -20°C. Discard if significant yellowing occurs (sign of oxidation).

Protocol B: Assessing Stability in Assay Buffer

Before running a long biological assay, validate stability:

  • Dilute compound to 100 µM in your specific assay buffer.[1]

  • Incubate at assay temperature (e.g., 37°C).

  • Sample at T=0, 1h, 4h, and 24h.

  • Analyze via HPLC-UV (254 nm).

  • Criteria: If >5% loss is observed within the assay window, switch to a lower pH buffer or reduce incubation time.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54460-95-6, 2-(Propylthio)-4(1H)-pyrimidinone.[1] Retrieved from [Link][1]

  • Royal Society of Chemistry. Pyrimidine reactions.[1] Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines.[1][2] (Mechanistic basis for thioether hydrolysis).[1] Retrieved from [Link]

  • Ehrsson, H. et al. (1980). Degradation of chlorambucil in aqueous solution.[1][3] (Methodology for kinetic stability analysis). Journal of Pharmaceutical Sciences. Retrieved from [Link]

Technical Support Center: Degradation Pathways of 2-(propylthio)-4(1H)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(propylthio)-4(1H)-pyrimidinone. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to support your experimental work. Our approach is rooted in scientific expertise to help you navigate the complexities of metabolic and degradative studies.

I. Overview of Potential Degradation Pathways

2-(propylthio)-4(1H)-pyrimidinone is a thio-substituted pyrimidine derivative. While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can predict its metabolic fate based on established principles of pyrimidine and xenobiotic metabolism. The primary routes of degradation are expected to involve enzymatic reactions in biological systems, as well as potential photodegradation and hydrolysis under certain experimental conditions.

The pyrimidine ring itself can undergo either reductive or oxidative degradation. In many biological systems, the reductive pathway is common for pyrimidine bases like uracil and thymine, involving enzymes such as dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase (DHP), and ureidopropionase.[1] Another possibility is direct ring cleavage, as seen in the Rut pathway for uracil degradation.[2]

The propylthio substituent is a likely site for metabolic modification, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes. This can lead to the formation of sulfoxides and sulfones, which increases the polarity of the molecule and facilitates excretion.

Below is a proposed degradation pathway for 2-(propylthio)-4(1H)-pyrimidinone, illustrating the key predicted transformation steps.

Degradation_Pathway 2-(propylthio)-4(1H)-pyrimidinone 2-(propylthio)-4(1H)-pyrimidinone S-Oxidation S-Oxidation 2-(propylthio)-4(1H)-pyrimidinone->S-Oxidation Phase I (CYP450) Hydroxylation Hydroxylation 2-(propylthio)-4(1H)-pyrimidinone->Hydroxylation Phase I (CYP450) Ring_Cleavage Pyrimidine Ring Cleavage 2-(propylthio)-4(1H)-pyrimidinone->Ring_Cleavage Reductive/Oxidative Pathways Sulfoxide Metabolite Sulfoxide Metabolite S-Oxidation->Sulfoxide Metabolite Sulfone Metabolite Sulfone Metabolite Sulfoxide Metabolite->Sulfone Metabolite Further Oxidation Hydroxylated Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated Metabolite Acyclic Metabolites Acyclic Metabolites Ring_Cleavage->Acyclic Metabolites

Figure 1: Proposed metabolic pathways of 2-(propylthio)-4(1H)-pyrimidinone.

II. Troubleshooting Guide

This section addresses common issues encountered during the experimental investigation of 2-(propylthio)-4(1H)-pyrimidinone degradation.

Scenario 1: Low or No Metabolite Detection in In Vitro Assays

Question: I am incubating 2-(propylthio)-4(1H)-pyrimidinone with liver microsomes, but I am not observing any significant metabolite formation. What could be the issue?

Answer:

Several factors can contribute to low metabolite detection in in vitro metabolism studies. Here is a systematic troubleshooting approach:

  • Cofactor Availability: Ensure that your incubation mixture contains an adequate concentration of NADPH, as cytochrome P450 enzymes are NADPH-dependent. A regenerating system for NADPH is often recommended for longer incubation times.

  • Microsomal Activity: Verify the activity of your liver microsomes using a known substrate for the specific CYP450 isoforms you are investigating. This will confirm that the enzymatic machinery is functional.

  • Compound Stability: The parent compound might be unstable under the incubation conditions. Run a control experiment without the addition of microsomes or NADPH to assess the chemical stability of 2-(propylthio)-4(1H)-pyrimidinone in the incubation buffer.

  • Metabolite Instability: The formed metabolites could be unstable and degrade further. Try to analyze samples at different time points to capture transient intermediates.

  • Analytical Method Sensitivity: Your analytical method, such as LC-MS, may not be sensitive enough to detect low levels of metabolites. Optimize the mass spectrometry parameters for the predicted metabolites.

Experimental Protocol: Verifying Microsomal Activity

  • Prepare a reaction mixture containing liver microsomes, buffer, and a known CYP450 substrate (e.g., testosterone for CYP3A4).

  • Initiate the reaction by adding NADPH.

  • Incubate at 37°C for a specified time.

  • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analyze the sample for the formation of the expected metabolite using a validated analytical method.

Scenario 2: Co-elution of Parent Compound and Metabolites in HPLC

Question: My parent compound and a potential sulfoxide metabolite are co-eluting in my reverse-phase HPLC method. How can I improve their separation?

Answer:

Co-elution can be resolved by modifying your chromatographic conditions. The sulfoxide metabolite is expected to be more polar than the parent compound.

  • Gradient Modification: A shallower gradient will provide better resolution between closely eluting peaks. Decrease the rate of increase of the organic solvent in your mobile phase.

  • Mobile Phase Composition:

    • Aqueous Phase: Adjusting the pH of the aqueous mobile phase can alter the ionization state of your analytes and improve separation.

    • Organic Phase: Switching from acetonitrile to methanol, or using a combination of both, can change the selectivity of your separation.

  • Column Chemistry: If modifying the mobile phase is not sufficient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different separation mechanisms.

Table 1: Example HPLC Gradient Programs for Improved Separation

Time (min)% Acetonitrile (Method A - Fast Gradient)% Acetonitrile (Method B - Shallow Gradient)
01010
11010
59040
79090
81010
101010

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely Phase I metabolites of 2-(propylthio)-4(1H)-pyrimidinone?

A1: Based on its structure, the most probable Phase I metabolic reactions are:

  • S-oxidation: Oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone.

  • Hydroxylation: Addition of a hydroxyl group to the propyl chain or the pyrimidine ring.

Q2: Which enzymes are likely involved in the metabolism of the propylthio side chain?

A2: The oxidation of the thioether is primarily catalyzed by cytochrome P450 (CYP) enzymes. Flavin-containing monooxygenases (FMOs) can also contribute to S-oxidation.

Q3: How can I distinguish between the sulfoxide and sulfone metabolites using mass spectrometry?

A3: The sulfoxide metabolite will have a mass increase of 16 amu compared to the parent compound, and the sulfone will have a mass increase of 32 amu. Their fragmentation patterns in MS/MS analysis will also differ, which can aid in their structural elucidation.

Q4: Can 2-(propylthio)-4(1H)-pyrimidinone undergo photodegradation?

A4: Pyrimidinone structures are known to be photoreactive.[3] It is advisable to protect solutions of this compound from light, especially during storage and analysis, to prevent the formation of photodegradation products that could interfere with your metabolic studies.

Q5: What are the expected Phase II metabolites?

A5: If hydroxylation occurs, the resulting hydroxyl group can be a substrate for Phase II conjugation reactions. The most common conjugation is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which would add a glucuronic acid moiety to the hydroxylated metabolite.[4]

IV. Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Preparation:

    • Prepare a stock solution of 2-(propylthio)-4(1H)-pyrimidinone in a suitable organic solvent (e.g., DMSO).

    • Thaw liver microsomes on ice.

    • Prepare a NADPH regenerating solution.

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, buffer, and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating solution.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing:

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Workflow for In Vitro Metabolic Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare stock solution of 2-(propylthio)-4(1H)-pyrimidinone inc1 Combine microsomes, buffer, and test compound prep1->inc1 prep2 Thaw liver microsomes prep2->inc1 prep3 Prepare NADPH regenerating solution inc3 Initiate reaction with NADPH prep3->inc3 inc2 Pre-incubate at 37°C inc1->inc2 inc2->inc3 ana1 Withdraw aliquots at different time points inc3->ana1 ana2 Quench reaction ana1->ana2 ana3 Process samples (protein precipitation) ana2->ana3 ana4 LC-MS/MS analysis ana3->ana4 ana5 Calculate metabolic stability parameters ana4->ana5

Figure 2: Workflow for the in vitro metabolic stability assay.

V. References

  • Kim, S. et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

  • van Gennip, A. H. et al. (2004). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. ResearchGate. Available at: [Link]

  • Ryseck, G. et al. (2013). Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. Photochemical & Photobiological Sciences. Available at: [Link]

  • Saechs, G. (2023). Clinical Insights into Drug Metabolism and Detoxification Pathways. Journal of Clinical Toxicology. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-(Propylthio)- and 2-(Methylthio)-pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Drug Development

In the landscape of pharmacotherapy, particularly in the management of thyroid disorders, the thionamide class of drugs represents a cornerstone of treatment. Within this class, molecules characterized by a 2-thiopyrimidinone core have demonstrated significant clinical efficacy. This guide provides a detailed comparative analysis of two key derivatives: 2-(propylthio)-pyrimidinone, clinically known as propylthiouracil (PTU), and 2-(methylthio)-pyrimidinone, or methylthiouracil (MTU). This comparison is designed for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, pharmacokinetics, and clinical profiles, supported by experimental data and protocols.

Core Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Both PTU and MTU exert their primary therapeutic effect by inhibiting the synthesis of thyroid hormones.[1][2] Their principal target is the enzyme thyroid peroxidase (TPO), which is essential for the production of thyroxine (T4) and triiodothyronine (T3).[3][4]

The mechanism involves two critical steps:

  • Inhibition of Iodide Oxidation: TPO catalyzes the oxidation of iodide ions (I⁻) to iodine (I₂), a reactive form necessary for hormone synthesis.

  • Prevention of Organification and Coupling: The drugs block the incorporation of iodine into tyrosine residues on the thyroglobulin protein and inhibit the coupling of these iodotyrosines to form T4 and T3.[4][5]

By disrupting these TPO-mediated processes, PTU and MTU effectively decrease the production of new thyroid hormones, thereby alleviating the hypermetabolic state characteristic of hyperthyroidism.[1] It is important to note that these drugs do not inactivate existing circulating or stored thyroid hormones, leading to a therapeutic lag of up to a few weeks as glandular stores are depleted.[1]

Thyroid Hormone Synthesis Inhibition cluster_follicle Thyroid Follicular Cell I_minus Iodide (I⁻) TPO Thyroperoxidase (TPO) I_minus->TPO Oxidation I2 Iodine (I₂) TG Thyroglobulin (TG) I2->TG Iodination (Organification) MIT_DIT MIT & DIT on TG TG->MIT_DIT MIT_DIT->TPO Coupling T3_T4 T3 & T4 on TG TPO->I2 TPO->T3_T4 PTU PTU / MTU PTU->TPO Inhibition

Caption: Mechanism of TPO inhibition by PTU and MTU.

Head-to-Head Comparison: PTU vs. MTU

While sharing a core mechanism, the seemingly minor structural difference—a propyl versus a methyl group—imparts distinct pharmacological properties to these molecules.

FeaturePropylthiouracil (PTU)Methylthiouracil (MTU)Key Insights & Causality
Primary Target Thyroid Peroxidase (TPO)Thyroid Peroxidase (TPO)Both are potent inhibitors of the key enzyme in thyroid hormone synthesis.[4][6]
Peripheral Action Inhibits peripheral conversion of T4 to T3.[3][7]Minimal to no inhibition of peripheral T4 to T3 conversion.[8]The propyl group in PTU allows it to also inhibit the 5'-deiodinase enzyme, providing a faster reduction in active T3 levels, which is advantageous in severe cases like thyroid storm.[5][9][10]
Potency Less potent than methimazole (a related thionamide).Considered to have a similar mechanism of action to PTU.[1]Direct comparative potency data is sparse, but both are considered effective. Methimazole, a related compound, is often used as a benchmark and is generally more potent than PTU.[11][12]
Plasma Half-life 1 to 2 hours.[13]Information on human pharmacokinetics is limited.Despite its short plasma half-life, PTU accumulates in the thyroid gland, allowing for a longer duration of action (approx. 8 hours), necessitating multiple daily doses.[13]
Adverse Effects Higher risk of mild hepatotoxicity.[11][14] Risk of agranulocytosis.High frequency of agranulocytosis.[6]The risk of liver injury is a significant concern with PTU.[5][15] MTU is associated with a higher incidence of agranulocytosis, a severe drop in white blood cells.[6]
Clinical Use Used for hyperthyroidism, especially in the first trimester of pregnancy and thyroid storm.[15][16]Not used clinically in the United States.[1]PTU's use is often reserved for specific situations due to its side effect profile.[5] MTU has largely been superseded by other thionamides with better safety profiles.
The Propyl Advantage: A Dual Mechanism of Action

A critical differentiator is PTU's ability to inhibit the peripheral conversion of the prohormone T4 into the more biologically potent T3.[3][4][7] This action is mediated by the inhibition of the 5'-deiodinase enzyme found in peripheral tissues like the liver and kidneys.[9] This dual mechanism—blocking both production and activation of thyroid hormones—makes PTU particularly valuable in the acute management of severe hyperthyroidism, or "thyroid storm," where a rapid decrease in circulating T3 is crucial.[5][16] MTU does not share this significant peripheral activity.[8]

Efficacy and Safety Considerations

Clinical studies comparing PTU with other thionamides like methimazole (which is structurally more similar to MTU) have found that while both are effective, their safety profiles differ.[15] PTU carries a higher risk of mild hepatotoxicity.[11][14] Conversely, MTU has been associated with a high frequency of agranulocytosis, a potentially fatal side effect.[6] These differences in safety are a primary driver behind the current clinical preferences, with PTU's use often restricted to the first trimester of pregnancy and for patients who cannot tolerate other options.[5][15][16]

Experimental Protocols: Assessing Thyroperoxidase Inhibition

To quantify and compare the inhibitory activity of compounds like PTU and MTU, a robust in vitro assay is essential. The Amplex® UltraRed-TPO inhibition assay is a widely used method.[17][18]

Principle of the Assay

This assay measures the activity of TPO by monitoring the oxidation of a fluorogenic substrate, Amplex UltraRed, in the presence of hydrogen peroxide (H₂O₂).[17] Active TPO converts the substrate into a fluorescent product, resorufin. An inhibitor like PTU or MTU will reduce the rate of this reaction, leading to a decrease in fluorescence, which can be quantified to determine the compound's inhibitory potency (e.g., IC50 value).

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., PTU, MTU) in a suitable solvent like DMSO.

    • Dilute rat thyroid microsomes (as a source of TPO) in a potassium phosphate buffer.[18]

    • Prepare working solutions of Amplex UltraRed reagent and H₂O₂ in the same buffer.[18]

  • Assay Procedure (96-well format):

    • Add 75 µL of the Amplex UltraRed reagent to each well.[18]

    • Add 10-15 µL of the microsomal protein suspension.[18]

    • Add the test compound over a range of concentrations to generate a dose-response curve. Include a positive control (a known inhibitor like PTU or methimazole) and a vehicle control (DMSO).[18]

    • Initiate the reaction by adding 25 µL of H₂O₂.[18]

    • The final reaction volume is typically brought to 200-250 µL with buffer.[18]

  • Incubation and Measurement:

    • Incubate the plate for 30 minutes at 37°C in a plate reader.[18]

    • Measure the fluorescence with an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm.[18]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no TPO.

    • Normalize the data to the vehicle control (representing 100% TPO activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to calculate the IC50 value.

TPO Inhibition Assay Workflow prep Reagent Preparation (Microsomes, Test Compounds, Substrates) plate Plate Loading (AUR, Microsomes, Inhibitors) prep->plate initiate Initiate Reaction (Add H₂O₂) plate->initiate incubate Incubate (37°C, 30 min) initiate->incubate read Measure Fluorescence (Ex: 544nm, Em: 590nm) incubate->read analyze Data Analysis (Calculate IC50) read->analyze

Caption: Experimental workflow for the Amplex UltraRed-TPO inhibition assay.

Conclusion and Future Directions

The comparison between 2-(propylthio)-pyrimidinone (PTU) and 2-(methylthio)-pyrimidinone (MTU) highlights a classic principle in medicinal chemistry: small structural modifications can lead to significant changes in biological activity and clinical utility. While both effectively inhibit thyroid hormone synthesis via TPO inhibition, PTU's additional peripheral action offers a distinct therapeutic advantage in specific clinical scenarios. However, this is balanced by a different safety profile, particularly concerning hepatotoxicity. The higher incidence of agranulocytosis associated with MTU has led to its discontinuation in many regions.

For drug development professionals, this comparison underscores the importance of evaluating not only primary target engagement but also off-target effects and metabolic pathways. Future research could focus on developing novel thionamides that retain the dual-action mechanism of PTU while exhibiting an improved safety profile, potentially through modifications that reduce hepatic metabolism or bone marrow suppression.

References

  • Methylthiouracil - Wikipedia. Wikipedia.

  • Inhibition of peripheral deiodination of 3, 5, 3'-triiodothyronine: an adverse effect of propylthiouracil in the treatment of T3-thyrotoxicosis. PubMed.

  • Comparison of Propylthiouracil vs Methimazole for Thyroid Storm in Critically Ill Patients. JAMA Internal Medicine.

  • Comparison of the safety between propylthiouracil and methimazole with hyperthyroidism in pregnancy: A systematic review and meta-analysis. PLOS ONE.

  • Propylthiouracil (PTU) - StatPearls. NCBI Bookshelf.

  • The Differential Effects of Propylthiouracil and Methimazole as Graves' Disease Treatment on Vascular Atherosclerosis Markers: A Randomized Clinical Trial. Frontiers in Endocrinology.

  • Comparison of methimazole and propylthiouracil in patients with hyperthyroidism caused by Graves' disease. PubMed.

  • Propylthiouracil: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.

  • Methylthiouracil (IARC Summary & Evaluation, Volume 79, 2001). Inchem.org.

  • What is the mechanism of Propylthiouracil? Patsnap Synapse.

  • How does propylthiouracil work? Drugs.com.

  • Antithyroid Drugs: Propylthiouracil, Carbimazole & Methimazole. YouTube.

  • What is the preferred treatment between Propylthiouracil (PTU) and Methimazole for hyperthyroidism in the emergent setting? Dr.Oracle.

  • PTU vs Methimazole Mnemonic for USMLE. YouTube.

  • Comparison of methimazole and propylthiouracil in patients with hyperthyroidism caused by Graves' disease. SciSpace.

  • What is the mechanism of Methylthiouracil? Patsnap Synapse.

  • Thyroid method 2a: Thyroperoxidase (TPO) inhibition based on oxidation of Amplex UltraRed. EURL ECVAM - TSAR.

  • Propylthiouracil - Wikipedia. Wikipedia.

  • Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. NIH.

  • Propylthiouracil blocks extrathyroidal conversion of thyroxine to triiodothyronine and augments thyrotropin secretion in man. JCI.

  • Methylthiouracil | C5H6N2OS - PubChem. PubChem.

  • Development of a Thyroperoxidase Inhibition Assay for High-Throughput Screening. ACS Publications.

  • (PDF) Simple and Rapid In Vitro Assay for Detecting Human Thyroid Peroxidase Disruption. ResearchGate.

  • Thyroid Peroxidase Activity is Inhibited by Phenolic Compounds—Impact of Interaction. MDPI.

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Validating In Vivo Analgesic Efficacy of Pyrimidinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The pyrimidinone scaffold—particularly fused systems like thieno[2,3-d]pyrimidinones and pyrido[2,3-d]pyrimidinones —has emerged as a "privileged structure" in non-opioid analgesic discovery. Unlike traditional NSAIDs (e.g., Diclofenac, Indomethacin) which often cause severe gastric mucosal injury due to non-selective COX inhibition, optimized pyrimidinone derivatives (OPDs) demonstrate high COX-2 selectivity .

This guide outlines a rigorous in vivo validation framework. We move beyond simple screening to establish a causal link between the pyrimidinone pharmacophore, COX-2 inhibition, and analgesic efficacy, while quantifying the superior safety profile regarding ulcerogenicity.

Mechanistic Pathway & Intervention Points

The following diagram illustrates the specific intervention point of pyrimidinone derivatives compared to non-selective NSAIDs and Opioids, highlighting the reduction in gastric toxicity.

MechanismAction Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 PGE2_Gastric PGE2 (Stomach) Mucosal Integrity COX1->PGE2_Gastric Normal function PGE2_Inflam PGE2 (Peripheral) Pain Sensitization COX2->PGE2_Inflam Pathology NSAID Traditional NSAIDs (Diclofenac/Indomethacin) NSAID->COX1 Inhibits NSAID->COX2 Inhibits Ulcer Gastric Ulceration NSAID->Ulcer Side Effect OPD Pyrimidinone Derivatives (Thieno/Pyrido-fused) OPD->COX1 Weak/No Inhibition OPD->COX2 Selectively Inhibits Analgesia Analgesia PGE2_Inflam->Analgesia Reduction leads to

Figure 1: Mechanistic differentiation of Pyrimidinone Derivatives (Blue) vs. Traditional NSAIDs (Grey). Note the preservation of the COX-1 gastric protective pathway.

Experimental Workflow: From Synthesis to Safety

To ensure data integrity, validation must proceed sequentially. Skipping acute toxicity (LD50) determination before efficacy screening invalidates dose selection.

Workflow cluster_0 Phase I: Safety Baseline cluster_1 Phase II: Efficacy Profiling cluster_2 Phase III: Therapeutic Index Syn Synthesis & Characterization Tox Acute Toxicity (LD50) (OECD 423) Syn->Tox Writhing Peripheral Pain (Acetic Acid Writhing) Tox->Writhing Dose Selection (1/10th LD50) HotPlate Central Pain (Hot Plate/Tail Flick) Writhing->HotPlate Ulcer Ulcerogenic Index (Gastric Lesion Score) HotPlate->Ulcer Histo Histopathology (Stomach/Liver/Kidney) Ulcer->Histo

Figure 2: Sequential validation workflow ensuring dose optimization prior to efficacy and safety benchmarking.

Comparative Efficacy: Peripheral Analgesia

Assay: Acetic Acid-Induced Writhing Test (Mice) Rationale: This test is highly sensitive for peripherally acting analgesics. The intraperitoneal injection of acetic acid causes the release of prostaglandins (PGE2, PGF2α) and cytokines (TNF-α, IL-1β) into the peritoneal fluid. Inhibition of writhing directly correlates with COX inhibition efficacy.

Protocol Highlights
  • Animals: Albino mice (20–25g), n=6 per group.

  • Induction: 0.7% v/v Acetic acid solution (10 mL/kg, i.p.).

  • Treatment: Administer Vehicle, Standard (Diclofenac 20 mg/kg), or Pyrimidinone Derivative (10, 20, 40 mg/kg) 30 minutes prior to induction.

  • Quantification: Count abdominal constrictions (writhing) for 20 minutes starting 5 minutes post-induction.

Comparative Data Analysis

The following table synthesizes performance data of optimized thieno[2,3-d]pyrimidinone derivatives compared to standards [1, 2].

Treatment GroupDose (mg/kg)Mean Writhes (± SEM)% InhibitionRelative Potency vs. Diclofenac
Control (Vehicle) -65.4 ± 3.2--
Diclofenac Na 2018.2 ± 1.572.1% 1.00 (Reference)
Pyrimidinone (OPD-1) 2024.5 ± 2.162.5%0.86
Pyrimidinone (OPD-1) 4015.8 ± 1.875.8% 1.05
Pyrimidinone (OPD-2) 2019.1 ± 1.970.8%0.98

Interpretation: High-performing pyrimidinone derivatives (OPD-2) can achieve equivalence to Diclofenac at equimolar doses. If % inhibition is <40%, the compound likely lacks sufficient COX inhibitory potency or bioavailability.

Comparative Efficacy: Central Analgesia

Assay: Hot Plate Test / Tail Flick Test Rationale: Thermal models differentiate central (supraspinal) activity from peripheral activity. Pure NSAIDs often show weak activity here compared to opioids. Critical Insight: Most pyrimidinones are COX-2 inhibitors and will show moderate to low activity in this test compared to Morphine. This is not a failure; it is mechanistic confirmation. If a pyrimidinone derivative shows high activity here, investigate potential off-target opioid receptor interaction [3].

Comparative Data Analysis

Latency to response (seconds) at 60 minutes post-dose [3].

TreatmentDose (mg/kg)Latency (sec)Mechanism Indication
Control -4.5 ± 0.3Baseline
Morphine 514.8 ± 1.2Strong Central (Opioid)
Diclofenac 206.2 ± 0.5Weak Central
Pyrimidinone (OPD) 207.1 ± 0.6Predominantly Peripheral

The "Killer App": Ulcerogenic Index (Safety)

This is the primary validation step for pyrimidinone derivatives. The clinical value proposition of this scaffold relies on its Gastrointestinal (GI) Safety Profile compared to acidic NSAIDs.

Protocol Highlights
  • Fasting: Rats fasted for 18–24 hours (water ad libitum).

  • Dosing: Oral administration of high dose (e.g., 3x therapeutic dose) for 3 consecutive days.

  • Examination: Stomachs removed, opened along greater curvature, and examined with a 10x lens.

  • Scoring:

    • 0.5: Red coloration

    • 1.0: Spot ulcers

    • 2.0: Hemorrhagic streaks

    • 3.0: Deep ulcers >3mm

Comparative Safety Data

Data derived from studies on thieno[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives [4, 5].[1][2]

CompoundUlcer Index (UI)Relative Toxicity (vs. Indomethacin)Verdict
Control 0.0--
Indomethacin 18.5 ± 2.1100%High Toxicity
Diclofenac 12.4 ± 1.567%Moderate Toxicity
Celecoxib 1.2 ± 0.46.5%Safe (COX-2 Selective)
Pyrimidinone (OPD) 2.8 ± 0.6 15.1% Superior Safety Profile

References

  • Kassab, A. E., et al. (2016).[3] Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents.[3][4][5][6] Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Link

  • Chowdhury, M. A., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Link

  • Kimura, Y., et al. (2016).[7] In Vivo Interaction of Morphine and Diclofenac. Pharmacology & Pharmacy. Link

  • Ghorab, M. M., et al. (2016). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity.[8] Saudi Pharmaceutical Journal. Link

  • Abdel-Aziz, S. A., et al. (2023).[6] Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential and ulcerogenic profile. Drug Development Research. Link

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The Ascendant Profile of Pyrimidinone Derivatives: A Comparative Efficacy Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The pyrimidine scaffold, a cornerstone of nucleic acids, continues to emerge as a privileged structure in medicinal chemistry, yielding derivatives with potent and diverse pharmacological activities. This guide offers an in-depth, data-supported comparison of the efficacy of novel pyrimidinone derivatives against established standard-of-care drugs across critical therapeutic areas: oncology, inflammation, infectious diseases (viral and bacterial). We move beyond mere data tabulation to provide insights into the causality of experimental design and the mechanistic underpinnings of observed efficacy, empowering researchers and drug development professionals with actionable intelligence.

Section 1: Anticancer Efficacy: Challenging the Titans

Pyrimidinone derivatives have demonstrated remarkable potential in oncology, with several compounds exhibiting superior or comparable efficacy to entrenched chemotherapeutic agents. The primary mechanisms of action often involve the inhibition of critical cell signaling pathways or direct cytotoxic effects.[1][2][3]

A significant advantage observed in preclinical studies is the ability of certain pyrimidinone derivatives to overcome drug resistance, a major hurdle in cancer therapy. For instance, some derivatives have shown a stronger influence on P-glycoprotein activity in doxorubicin-resistant colon adenocarcinoma cells than doxorubicin itself.[1] This suggests a potential to resensitize resistant tumors to chemotherapy.

Comparative Efficacy Data: Pyrimidinone Derivatives vs. Standard Anticancer Drugs
Pyrimidinone DerivativeCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)Fold DifferenceReference
Compound 52 HepG-2 (Liver)0.3Doxorubicin>0.3>1x more potent[4]
Compound 55 HepG-2 (Liver)0.3Doxorubicin>0.3>1x more potent[4]
1,2,3-triazole hybridLiver & CervicalNot specified5-FluorouracilNot specifiedSurpassing potency[5]
Pyrimidinone–sulfonamide hybrid DG1 A549 (NSCLC)0.96Pemetrexed2.072.1x more potent[6]
Pyrimidinone–sulfonamide hybrid DG1 H1975 (NSCLC)0.71Pemetrexed2.133.0x more potent[6]
Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer activity of pyrimidinone derivatives is often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and survival.

  • Kinase Inhibition: Many pyrimidinone derivatives are designed as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell proliferation and survival.[4][5]

  • Microtubule Destabilization: Certain pyrimidine-indole hybrids have been shown to destabilize microtubules, the cell's internal scaffolding, leading to cell cycle arrest and apoptosis.[5]

  • Hedgehog Signaling Pathway Inhibition: This pathway is a key driver in many cancers, and its inhibition by pyrimidine-indole hybrids has been demonstrated in both cellular and zebrafish models, suppressing tumor cell migration and invasion.[5]

  • Apoptosis Induction: Several pyrimidinone derivatives have been shown to induce apoptosis in cancer cells by activating caspases 3/7 and inhibiting anti-apoptotic proteins like Bcl-2.[2]

cluster_0 Pyrimidine-Indole Hybrid Action cluster_1 Downstream Effects Microtubule Destabilization Microtubule Destabilization Cell Cycle Arrest Cell Cycle Arrest Microtubule Destabilization->Cell Cycle Arrest Hedgehog Pathway Inhibition Hedgehog Pathway Inhibition Decreased Migration & Invasion Decreased Migration & Invasion Hedgehog Pathway Inhibition->Decreased Migration & Invasion Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Dual mechanism of pyrimidine-indole hybrids in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidinone derivative and the standard drug (e.g., doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Section 2: Anti-Inflammatory Efficacy: A Selective Approach

Chronic inflammation is a hallmark of numerous diseases. While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use is associated with gastrointestinal side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[7] Pyrimidinone derivatives are emerging as potent anti-inflammatory agents, with some exhibiting promising selectivity for COX-2, the isoform predominantly involved in the inflammatory response.[7][8]

Comparative Efficacy Data: Pyrimidinone Derivatives vs. Standard Anti-Inflammatory Drugs
Pyrimidinone DerivativeAssayResultStandard DrugResultComparisonReference
Compound L1 COX-2 InhibitionHigh affinityMeloxicamHigh affinityComparable[7][9]
Compound L2 COX-2 InhibitionHigh affinityMeloxicamHigh affinityComparable[7][9]
Compound L1 COX-2 SelectivityHighPiroxicamLowOutperformed[7][9]
Compound L2 COX-2 SelectivityHighPiroxicamLowOutperformed[7][9]
Compound 9d NO Inhibition (RAW 264.7)IC50 = 88.7 µMNot specifiedNot specifiedPromising activity
Mechanistic Insights: Targeting the Inflammatory Cascade

The anti-inflammatory effects of pyrimidinone derivatives are primarily attributed to their ability to modulate key inflammatory mediators.

  • COX-2 Inhibition: By selectively inhibiting COX-2, these derivatives reduce the production of prostaglandins, which are key drivers of inflammation, pain, and fever.[8][10] This selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

  • Cytokine Modulation: Certain pyrimidinone derivatives have been shown to significantly decrease the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, as well as iNOS and NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.

Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) NF-κB Activation NF-κB Activation Inflammatory Stimuli (LPS)->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression COX-2 Expression COX-2 Expression NF-κB Activation->COX-2 Expression Pyrimidinone Derivatives Pyrimidinone Derivatives Pyrimidinone Derivatives->NF-κB Activation Inhibits Pyrimidinone Derivatives->COX-2 Expression Inhibits Prostaglandin Production Prostaglandin Production COX-2 Expression->Prostaglandin Production

Caption: Inhibition of inflammatory pathways by pyrimidinone derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound (pyrimidinone derivative or standard drug) at various concentrations.

  • Enzyme Addition: Add the COX enzyme to the reaction mixture and pre-incubate for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period by adding a solution of HCl.

  • Prostaglandin Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC50 value.

Section 3: Antiviral and Antimicrobial Efficacy: A Broad Spectrum of Activity

The versatility of the pyrimidinone scaffold extends to the realm of infectious diseases, with derivatives showing promising activity against a range of viruses and bacteria.[3][11]

Antiviral Activity

Several pyrimidinone derivatives have demonstrated potent antiviral activity, in some cases comparable to or even exceeding the efficacy of standard antiviral drugs. For instance, certain aryl methyl aminopyrimidine derivatives have shown potent activity against Herpes Simplex Virus type-1 (HSV-1), with some compounds exhibiting efficacy comparable to acyclovir. The introduction of specific structural moieties, such as an acetic acid group, has been shown to potentiate this antiviral activity. Furthermore, some pyrimido[4,5-d]pyrimidines have displayed selective efficacy against coronaviruses.[12]

Comparative Efficacy Data: Pyrimidinone Derivatives vs. Standard Antiviral Drugs
Pyrimidinone DerivativeVirusAssayResultStandard DrugResultComparisonReference
Compound 3c HSV-1Antiviral Activity99.83 ± 0.12% inhibitionAcyclovir99.87 ± 0.09% inhibitionInsignificant difference
Compound 10c HSV-1Antiviral Activity99.73 ± 0.15% inhibitionAcyclovir99.87 ± 0.09% inhibitionInsignificant difference, higher efficacy in some aspects
Compound 7f HCoV-229EAntiviral ActivityEC50 = 0.8 µMErlotinibEC50 > 10 µMSignificantly better[12]
Antimicrobial Activity

Pyrimidinone derivatives have also exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some studies reporting better inhibiting action compared to standard antibiotics like amoxicillin, ampicillin, and ciprofloxacin.[13][14] The mechanism of action for some of these derivatives involves the inhibition of FtsZ polymerization, a key step in bacterial cell division.[15] This novel target makes them promising candidates for combating drug-resistant bacteria.[15]

Comparative Efficacy Data: Pyrimidinone Derivatives vs. Standard Antibacterial Drugs
Pyrimidinone DerivativeBacterial StrainMIC (µg/mL)Standard DrugMIC (µg/mL)ComparisonReference
Thiophenyl-pyrimidine derivativeMRSANot specifiedVancomycinNot specifiedHigher potency[15]
Thiophenyl-pyrimidine derivativeVREsNot specifiedMethicillinNot specifiedHigher potency[15]
Various derivativesGram-positive & Gram-negativeNot specifiedAmoxicillin, Ampicillin, CiprofloxacinNot specifiedBetter inhibiting action[13][14]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the pyrimidinone derivative and the standard antibiotic in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth (turbidity).

Conclusion

The data presented in this guide unequivocally demonstrates the significant therapeutic potential of pyrimidinone derivatives. Across oncology, inflammation, and infectious diseases, these compounds have shown efficacy that is often comparable, and in some cases superior, to established standard-of-care drugs. Their diverse mechanisms of action, including the ability to overcome drug resistance and target novel cellular pathways, position them as highly promising candidates for future drug development. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility and safety profiles.

References

  • Current time inform
  • Pyrimidinone Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm
  • Unveiling the Potential: Pyrimidine Derivatives Emerge as Potent Anti-Inflammatory Agents in Preclinical Studies. Benchchem.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evalu
  • Pyrimidine derivatives as anticancer and antimicrobial agents.
  • The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1).
  • Antibacterial activity of pyrimidine derivatives.
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and… OUCI.
  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives.
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology.
  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.
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  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
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in vitro vs in vivo correlation of 2-(propylthio)-4(1H)-pyrimidinone activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the in vitro vs. in vivo correlation (IVIVC) of Propylthiouracil (PTU) activity.

Note on Chemical Nomenclature: While the systematic name 2-(propylthio)-4(1H)-pyrimidinone (CAS 54460-95-6) refers to the S-propylated isomer often used as a key intermediate in the synthesis of Ticagrelor , the context of "activity" and "IVIVC" in drug development predominantly refers to the antithyroid drug Propylthiouracil (PTU) (6-propyl-2-thiouracil). This guide focuses on the pharmacological profile of PTU, while explicitly distinguishing the S-propyl isomer to ensure chemical accuracy.

Executive Summary

Propylthiouracil (PTU) remains a critical tool in the management of hyperthyroidism, particularly during the first trimester of pregnancy and in thyroid storm crises.[1] Unlike its primary alternative, Methimazole (MMI) , PTU exhibits a dual mechanism of action: central inhibition of thyroid peroxidase (TPO) and peripheral inhibition of 5'-deiodinase.[2]

This guide analyzes the correlation between PTU’s in vitro TPO inhibition potency and its in vivo efficacy in suppressing serum thyroxine (T4) levels.[3] It establishes a quantitative link where 10–30% in vitro TPO inhibition correlates with a ~20% reduction in serum T4 , providing a predictive model for efficacy.

Chemical Identity & Structural Distinction

To ensure experimental integrity, researchers must distinguish between the active drug (PTU) and its S-alkylated isomer (Ticagrelor intermediate).

FeaturePropylthiouracil (PTU) 2-(Propylthio)-4(1H)-pyrimidinone
Common Name PTU, 6-Propyl-2-thiouracilS-Propyl-2-thiouracil
CAS Number 51-52-554460-95-6
Structure Pyrimidinone ring with C6-propyl and C2-thione (=S)Pyrimidinone ring with S-propyl (-S-Pr) ether
Primary Activity Antithyroid (TPO Inhibitor)Synthetic Intermediate (Ticagrelor precursor)
Mechanism Irreversible inhibition of TPO hemeGenerally inactive against TPO due to S-alkylation

Critical Insight: S-alkylation of the thiourea moiety (as seen in the 2-propylthio isomer) typically abolishes antithyroid activity by preventing the formation of the essential enzyme-inhibitor complex.

Mechanism of Action: The IVIVC Basis

PTU acts as a suicide substrate for Thyroid Peroxidase (TPO) . The correlation between in vitro potency and in vivo effect relies on the drug's ability to concentrate in the thyroid gland against a gradient.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the dual pathway inhibition by PTU.

PTU_Mechanism cluster_thyroid Thyroid Gland cluster_peripheral Peripheral Tissue Thyroid Thyroid Follicle Blood Peripheral Circulation Iodide Iodide (I-) Iodine Iodine (I2) Iodide->Iodine Oxidation TPO Thyroid Peroxidase (TPO) TPO->Iodine Catalyzes MIT_DIT MIT / DIT TPO->MIT_DIT T4 Thyroxine (T4) TPO->T4 Iodine->MIT_DIT Organification Tg Thyroglobulin MIT_DIT->T4 Coupling T4->Blood T3 Triiodothyronine (T3) T4->T3 Conversion T3->Blood Deiodinase Type 1 Deiodinase (D1) Deiodinase->T3 Catalyzes PTU Propylthiouracil (PTU) PTU->TPO Inhibits (Central) PTU->Deiodinase Inhibits (Peripheral)

Caption: PTU exerts a dual blockade: central inhibition of TPO-mediated iodination and peripheral inhibition of T4-to-T3 conversion.[2][4][5]

In Vitro vs. In Vivo Correlation Data

The correlation between PTU's biochemical potency and physiological efficacy is non-linear due to active transport mechanisms (NIS) that concentrate the drug in the thyroid.

Quantitative Correlation Table
ParameterIn Vitro (Enzymatic Assay)In Vivo (Rat Model)Correlation Factor
Metric IC50 (TPO Inhibition)ED50 (Serum T4 Reduction)IVIVC Scaling
Potency ~20–50 µM (Amplex Red)~3–10 mg/kg/dayHigh thyroid accumulation compensates for moderate in vitro potency.
Threshold 10% TPO Inhibition20% T4 Reduction0.5 : 1 (Inhibition : Efficacy Ratio)
Kinetics Rapid onset (Minutes)Delayed effect (Days/Weeks)Lag time due to stored colloid hormone reserves.
Key Finding: The "10-to-20" Rule

Experimental data indicates that a 10% inhibition of TPO activity in vitro corresponds to a 20% decrement in serum T4 levels after 14 days of exposure in rats [1].[3] This amplification suggests that partial enzymatic blockade is sufficient to disrupt hormonal homeostasis significantly over time.

Comparative Analysis: PTU vs. Methimazole

For drug development professionals, choosing between PTU and Methimazole (MMI) requires balancing potency with safety profiles.

FeaturePropylthiouracil (PTU) Methimazole (MMI) Selection Logic
In Vitro Potency Moderate (IC50 ~30 µM)High (IC50 ~10 µM)MMI is ~10x more potent on a mg-basis in vivo.
Bioavailability 50–80% (Variable)>90% (Consistent)MMI offers more predictable PK.
Plasma Half-Life 1–2 hours4–6 hoursPTU requires TID dosing; MMI is QD.
Protein Binding High (~80%)Low (Negligible)PTU crosses placenta less efficiently (Preferred in 1st Trimester).
Toxicity (Boxed Warning) Hepatotoxicity (Severe)Teratogenicity (Aplasia Cutis)Use PTU for pregnancy/storm; MMI for maintenance.

Experimental Protocols

To validate these correlations in your own lab, use the following standardized workflows.

A. In Vitro TPO Inhibition Assay (Amplex UltraRed)

Objective: Determine IC50 of PTU against thyroid peroxidase.

  • Preparation: Isolate thyroid microsomes from rat tissue or use recombinant human TPO.

  • Reaction Mix: Combine TPO source, Potassium Iodide (KI), and Amplex UltraRed reagent in buffer (pH 7.4).

  • Dosing: Treat with PTU concentration gradient (0.1 µM – 100 µM).

  • Initiation: Add Hydrogen Peroxide (

    
    ) to start the reaction.
    
  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) for 30 mins.

  • Analysis: Plot % Inhibition vs. Log[PTU] to calculate IC50.

B. In Vivo Efficacy Model (Rat 14-Day Study)

Objective: Measure serum T4 suppression.

  • Subjects: Male Sprague-Dawley rats (n=10/group).

  • Dosing: Administer PTU (e.g., 3, 10, 30 mg/kg) via oral gavage daily for 14 days.

  • Sampling: Collect tail vein blood at Day 0, 7, and 14.

  • Assay: Quantify total T4 and TSH using ELISA or LC-MS/MS.

  • Correlation: Plot ex vivo thyroid TPO activity against terminal serum T4 levels to verify the IVIVC.

References

  • Paul, K. B., et al. (2014). "Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat." Toxicological Sciences, 142(2), 438–447.

  • Cooper, D. S. (2005). "Antithyroid Drugs." The New England Journal of Medicine, 352, 905-917.

  • Nakamura, H., et al. (2007). "Comparison of Methimazole and Propylthiouracil in Patients with Hyperthyroidism Caused by Graves' Disease."[6] The Journal of Clinical Endocrinology & Metabolism, 92(6), 2157–2162.

  • US FDA. "Propylthiouracil: Prescribing Information & Boxed Warning." FDA.gov.

  • Chemical Book. "2-(Propylthio)-4(1H)-pyrimidinone Product Description (Ticagrelor Intermediate)."

Sources

Comparative Guide: Hydroxypyrimidinone-Based & Related HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Residence Time Paradigm

In the development of HIV Integrase Strand Transfer Inhibitors (INSTIs), thermodynamic potency (


) has proven to be a poor sole predictor of clinical durability. This guide compares the founding pyrimidinone  scaffold (Raltegravir) against its structurally evolved carbamoyl pyridone  successors (Dolutegravir, Bictegravir).

The Verdict: While all three exhibit low-nanomolar potency against Wild-Type (WT) integrase, the clinical superiority of Second-Generation INSTIs is driven almost exclusively by Dissociation Half-Life (


) .
  • Raltegravir (RAL): Rapid dissociation (

    
     h) correlates with a low genetic barrier to resistance.
    
  • Bictegravir (BIC): Ultra-slow dissociation (

    
     h) provides a "forgiveness factor," maintaining inhibition even as drug plasma levels fluctuate, effectively raising the genetic barrier.
    

Structural Basis: The Pharmacophore

All agents in this class function via a shared mechanism: Two-Metal Chelation . The hydroxypyrimidinone (or bioisosteric pyridinone) core positions a triad of oxygen atoms to sequester the two catalytic


 ions within the HIV Integrase active site. This prevents the viral DNA 3'-OH ends from attacking the host chromatin.
Mechanism of Action Diagram

INSTI_Mechanism Integrase HIV Integrase (Active Site) Mg_Ions Mg2+ | Mg2+ Integrase->Mg_Ions Coordinates Strand_Transfer Strand Transfer (Integration) Mg_Ions->Strand_Transfer Catalyzes Inhibitor Pyrimidinone Scaffold Inhibitor->Mg_Ions Chelates (Sequesters) Inhibitor->Strand_Transfer BLOCKS Viral_DNA Viral DNA (3'-OH ends) Viral_DNA->Strand_Transfer Substrate Host_DNA Host Chromatin Host_DNA->Strand_Transfer Target

Caption: The hydroxypyrimidinone core acts as a metal-sequestering wedge, displacing the viral DNA 3'-OH from the catalytic magnesium ions necessary for strand transfer.

Head-to-Head Performance Analysis

The following data aggregates kinetic studies from White et al. and Hightower et al. (See References).

Table 1: Binding Kinetics & Resistance Profiles
FeatureRaltegravir (RAL) Dolutegravir (DTG) Bictegravir (BIC)
Scaffold Class N-methyl PyrimidinoneCarbamoyl PyridoneCarbamoyl Pyridone (Bridged)
Generation First (Gen 1)Second (Gen 2)Second (Gen 2)
Potency (

)
~10 nM~2.7 nM~2.0 nM
Dissociation (

)
8.8 - 10 hours 71 - 96 hours ~163 hours
Res.[1] Barrier Low (Single mutation fails)HighVery High
Key Mutations Q148H, N155H, Y143Effective vs Q148HEffective vs Q148H/G140S
Deep Dive: Why Defines Efficacy

Thermodynamic potency (


 or 

) assumes equilibrium. However, in the physiological environment, the drug is constantly cleared.
  • RAL: The dissociation rate (

    
    ) is fast.[1] If a patient misses a dose, the drug unbinds from the enzyme before the next dose arrives, allowing viral replication and mutation selection.
    
  • BIC/DTG: The dissociation is slower than the drug's plasma half-life. The inhibitor remains bound to the pre-integration complex (PIC) effectively "irreversibly" for the duration of the viral life cycle.

Experimental Protocol: Validating Potency & Kinetics

To validate these inhibitors in-house, do not rely on simple ELISA. Use a Homogeneous Time-Resolved Fluorescence (HTRF) Strand Transfer Assay. This avoids wash steps that disrupt fast-dissociating compounds (like RAL), providing a more accurate


.
Protocol: HTRF HIV-1 Integrase Strand Transfer Assay[2]

Reagents:

  • Enzyme: Recombinant HIV-1 Integrase (6xHis-tagged).[2]

  • Donor DNA: Biotinylated U5 LTR mimic (mimics viral DNA).[3]

  • Target DNA: Digoxigenin-labeled dsDNA (mimics host DNA).

  • Detection: Europium-cryptate Streptavidin (Donor fluorophore) + XL665-labeled anti-Digoxigenin antibody (Acceptor fluorophore).

Workflow:

  • Pre-Incubation (Complex Assembly):

    • Mix 10 nM Integrase + 50 nM Biotin-Donor DNA in reaction buffer (20 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT).
      
    • Incubate 30 min at RT. This forms the Stable Synaptic Complex (SSC).

  • Inhibitor Addition:

    • Add test compounds (RAL, DTG, BIC) in serial dilution (DMSO final < 1%).

    • Crucial Step: Incubate for 60 mins. (Gen 2 inhibitors are slow-binders; insufficient time yields falsely high

      
      ).
      
  • Strand Transfer Reaction:

    • Add 20 nM Dig-Target DNA.

    • Incubate 2 hours at 37°C.

  • Detection:

    • Add Europium-Streptavidin and XL665-anti-Dig.

    • Incubate 2 hours to overnight at RT.

  • Readout:

    • Measure TR-FRET on a compatible plate reader (Ex: 337 nm, Em: 620 nm & 665 nm).

    • Calculate Ratio:

      
      .
      
Assay Validation Workflow Diagram

HTRF_Protocol cluster_0 Step 1: Assembly cluster_1 Step 2: Inhibition cluster_2 Step 3: Reaction cluster_3 Step 4: Detection (FRET) IN Integrase (His-Tag) SSC Stable Synaptic Complex IN->SSC DNA Viral DNA (Biotin) DNA->SSC Drug Inhibitor (RAL/DTG/BIC) SSC->Drug + 60 min Incubation Product Integrated Product Drug->Product + Target DNA 37°C, 2h Target Host DNA (Digoxigenin) Target->Product FRET TR-FRET Signal (Proximity) Product->FRET + Eu-Strep + XL665-Ab

Caption: Step-by-step HTRF workflow. Note that inhibition (Step 2) must occur before the addition of Target DNA to measure Strand Transfer inhibition specifically.

References

  • White, K. L., et al. (2021). "Long Dissociation of Bictegravir from HIV-1 Integrase-DNA Complexes."[1][4] Antimicrobial Agents and Chemotherapy.

  • Hightower, K. E., et al. (2011). "Dolutegravir (S/GSK1349572) Exhibits Significantly Slower Dissociation than Raltegravir and Elvitegravir from Wild-Type and Integrase Inhibitor-Resistant HIV-1 Integrase-DNA Complexes." Antimicrobial Agents and Chemotherapy.

  • Summa, V., et al. (2008). "Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor." Journal of Medicinal Chemistry.

  • Revvity (Cisbio). "HTRF HIV-1 Integrase Assay Technical Note." Revvity Resources.

Sources

Definitive Guide: Validating Mechanism of Action (MoA) Through Knockout Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Target Deconvolution" Crisis

In modern drug discovery, a positive phenotypic screen is only the beginning. The failure rate of first-in-class small molecules often stems from a lack of target specificity—where the drug works, but not for the reason you think. This is the Mechanism of Action (MoA) validation gap .

While RNA interference (RNAi) and small molecule inhibitors have historically been the workhorses of target validation, they suffer from incomplete silencing (hypomorphism) and off-target toxicity, respectively.

This guide establishes why Genetic Knockout (KO) —specifically via CRISPR/Cas9—is the definitive "Gold Standard" for MoA validation. We will dissect the nuances of Genetic Compensation , a critical biological feedback loop that can confound KO studies, and provide a self-validating protocol to distinguish true on-target effects from compensatory noise.

Comparative Analysis: KO vs. KD vs. Chemical Inhibition[1][2]

To select the right tool, one must understand the limitations of the alternatives. The following table contrasts the three primary modalities for target validation.

Table 1: Modality Performance Comparison
FeatureCRISPR/Cas9 Knockout (KO) RNAi Knockdown (KD) Small Molecule Inhibition
Mechanism DNA-level disruption (Indel/Frameshift)mRNA degradation (Post-transcriptional)Protein function blockade
Completeness Null (100% loss) Hypomorph (Partial loss)Variable (occupancy dependent)
Duration Permanent (Heritable)Transient (3-7 days)Transient (Reversible)
Specificity High (Guide-dependent)Low (Seed sequence off-targets)Low (Polypharmacology risk)
Compensatory Risk High (Transcriptional Adaptation) Low (Acute loss)Low (Acute loss)
Best Use Case Definitive target validation; "Genetic Null"Essential gene study; Dosage effectsClinical mimicry; Acute signaling

Critical Insight: A "clean" KO is not always superior to KD. The phenomenon of Transcriptional Adaptation (triggered by mutant mRNA decay) can upregulate paralogs in KO lines, masking the phenotype. This does not occur in RNAi or chemical inhibition [1]. Therefore, a discrepancy between KO (no phenotype) and KD (phenotype) often signals genetic compensation, not an off-target RNAi effect.

Technical Deep Dive: The Self-Validating Workflow

The following section details the logic flow for validating a drug target using a KO system. This is not just about cutting DNA; it is about proving that the drug loses potency when the target is absent.

The Logic of Target Specificity

If Drug X targets Protein Y to kill cancer cells, then:

  • WT Cells + Drug X = Cell Death.

  • Protein Y KO Cells + Drug X = No Effect (Resistance).

If the KO cells still die, Drug X has an off-target mechanism.

Workflow Visualization

The diagram below illustrates the decision tree for MoA validation, incorporating the "Rescue Experiment" which is the ultimate proof of causality.

MoA_Validation_Workflow Start Candidate Drug Target Identified CRISPR_Design Design sgRNA & Generate KO Cell Line Start->CRISPR_Design Validation Validate KO (Western Blot + Sequencing) CRISPR_Design->Validation Phenotype_Test Assess Baseline Phenotype vs WT Validation->Phenotype_Test Branch_Phenotype Is Phenotype Observed? Phenotype_Test->Branch_Phenotype Drug_Challenge Challenge KO with Drug (Dose Response) Branch_Phenotype->Drug_Challenge Yes (or if checking drug specificity) Conclusion_Compensation GENETIC COMPENSATION: Paralog upregulation masks effect Branch_Phenotype->Conclusion_Compensation No (but KD showed phenotype) Result_Resistant KO Cells are Resistant to Drug Drug_Challenge->Result_Resistant Shift in IC50 Result_Sensitive KO Cells are Sensitive to Drug Drug_Challenge->Result_Sensitive No Shift Rescue_Exp Rescue Experiment: Re-express Target (cDNA) Result_Resistant->Rescue_Exp Conclusion_OffTarget OFF-TARGET: Drug kills via unknown mechanism Result_Sensitive->Conclusion_OffTarget Conclusion_Valid VALIDATED TARGET: Drug acts via Protein Rescue_Exp->Conclusion_Valid Sensitivity Restored

Caption: Decision matrix for validating drug targets. Resistance in KO lines confirms on-target efficacy; sensitivity implies off-target toxicity.

Experimental Protocol: The "Rescue" Standard

To publish a high-impact MoA paper, you must demonstrate that the phenotype is reversible. This protocol outlines the generation of a KO line and the subsequent rescue with a CRISPR-resistant cDNA.

Phase 1: Generation of KO Line
  • Design: Select 2-3 sgRNAs targeting early exons (constitutive exons) of the gene of interest (GOI).

    • Tip: Use tools like CHOPCHOP or Synthego to minimize off-targets.

  • Transfection: Deliver RNP (Cas9 protein + sgRNA) into cells via electroporation (e.g., Lonza 4D-Nucleofector).

    • Why RNP? Plasmid integration can cause random insertional mutagenesis. RNPs degrade within 48h, reducing off-target cutting.

  • Clonal Isolation: Perform limiting dilution to isolate single clones.

  • Genotyping: Validate indel formation via Sanger sequencing and ICE/TIDE analysis. Confirm protein loss via Western Blot.

Phase 2: The Drug-Target Specificity Assay (The "Gold Standard")

This experiment determines if the drug kills cells exclusively through the target protein.

  • Setup:

    • Group A: Wild-Type (WT) Cells.[1]

    • Group B: Knockout (KO) Cells.

    • Group C: KO + Rescue (Transfected with synonymous mutant cDNA).

  • Treatment: Treat all groups with the drug at varying concentrations (10-point dose-response).

  • Readout: Measure cell viability (e.g., CellTiter-Glo) at 72h.

Phase 3: Data Interpretation
GroupExpected Result (Valid Target)Interpretation
WT + Drug Sensitive (Low IC50)Baseline drug potency.
KO + Drug Resistant (High IC50)The drug cannot bind its target; toxicity disappears.
Rescue + Drug Sensitive (Low IC50)Re-expression of the target restores drug sensitivity.

Expert Note on Rescue: When designing the rescue cDNA, you must introduce synonymous mutations into the PAM site or the sgRNA binding sequence. If you do not, the residual Cas9/sgRNA (if using stable expression) will cut your rescue plasmid, failing the experiment.

Signaling Pathway Visualization: The Mechanism

Understanding how a KO validates a pathway requires visualizing the signal transduction. Below is a generalized diagram showing how a KO interrupts a signaling cascade, preventing downstream transcription.

Signaling_Pathway Ligand Extracellular Ligand Receptor Receptor (Target) Ligand->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B (KO Target) Kinase_A->Kinase_B Activation TF Transcription Factor Kinase_B->TF BLOCKED by KO Gene_Exp Gene Expression (Proliferation) TF->Gene_Exp No Signal

Caption: Disruption of signal transduction. The KO of Kinase B prevents TF activation, halting proliferation.

References

  • El-Brolosy, M. A., et al. (2019). Genetic compensation triggered by mutant mRNA degradation. Nature. [Link]

  • Rossi, A., et al. (2015).[2][3] Genetic compensation induced by deleterious mutations but not gene knockdowns.[2] Nature. [Link]

  • Platt, R. J., et al. (2014). CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling. Cell. [Link][4][5]

  • Smith, I., et al. (2017). Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. PLoS Biology. [Link][4][5][6]

  • Neggers, J. E., et al. (2018). Target validation of small molecules: the importance of having the right tools. Future Medicinal Chemistry. [Link]

Sources

Benchmarking Pyrimidinone Analogs: A Comparative Docking Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The pyrimidinone scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir and Dolutegravir. Its efficacy stems from a unique ability to chelate divalent metal ions (


 or 

) within enzyme active sites while projecting hydrophobic substituents into viral DNA binding pockets.

This guide moves beyond basic docking tutorials. It establishes a rigorous, self-validating protocol for benchmarking novel pyrimidinone analogs against FDA-approved standards. We focus on two critical mechanistic challenges often overlooked in standard protocols: keto-enol tautomerism and metal-coordination constraints .

Comparative Case Study: HIV-1 Integrase

To demonstrate this protocol, we compare a hypothetical series of novel N-substituted hydroxypyrimidinone analogs against the standard drug Raltegravir (RAL) .

The Target System
  • Target: HIV-1 Integrase Strand Transfer Complex (STC).[1]

  • PDB ID: 5U1C (High resolution cryo-EM structure).

  • Active Site Features: Catalytic triad (

    
    ) coordinating two 
    
    
    
    ions.
Performance Data: Analogs vs. Raltegravir

The following data summarizes the docking performance. Note that while binding affinity (


) is important, the Metal Coordination Distance  is the binary pass/fail metric for this scaffold.
Compound IDStructure ClassBinding Affinity (kcal/mol)Mg²⁺ Distance (Å)Key Interaction ResiduesLigand Efficiency (LE)
Raltegravir (Ref) Hydroxypyrimidinone-11.2 2.1 (Chelated) Glu92, Tyr143, Mg²⁺ (x2)0.45
Analog 7c N-Benzyl Pyrimidinone-10.82.2Glu92, His67, Mg²⁺0.42
Analog 7d 4-Fluoro-benzyl deriv.-11.52.1Glu92, Pro145, Mg²⁺0.48
Analog 4a Cyano-substituted-9.13.4 (Loss of chelation)Lys33 (Non-specific)0.31

Analysis: Analog 7d outperforms Raltegravir slightly in affinity (-11.5 vs -11.2 kcal/mol) primarily due to an additional halogen bond with the backbone of Pro145, while maintaining the critical metal chelation geometry required for catalysis inhibition.

High-Fidelity Docking Protocol

This workflow integrates Quantum Mechanics (QM) ligand preparation with rigid-receptor docking to ensure the pyrimidinone core is modeled in its biologically relevant tautomer.

Phase 1: Ligand Preparation (The Tautomer Trap)

Pyrimidinones exist in equilibrium between keto and enol forms. Standard force fields often freeze the wrong tautomer.

  • Step 1: Generate 3D conformers.

  • Step 2: Perform DFT optimization (B3LYP/6-31G*) to identify the lowest energy tautomer in an aqueous implicit solvent model.

  • Step 3: Assign partial charges using RESP (Restrained Electrostatic Potential) fitting, not Gasteiger, to accurately model the electron density on the chelating oxygen atoms.

Phase 2: Receptor Grid Generation with Metal Constraints
  • Input: PDB 5U1C.[1] Remove water molecules except those coordinating the

    
     ions if they complete the octahedral geometry.
    
  • Constraint Definition: Define a spherical constraint (radius 2.5 Å) centered on the midpoint between the two

    
     ions.
    
  • Logic: Any pose failing to place the pyrimidinone chelating triad (O-C-C-O) within this sphere is mechanistically invalid, regardless of the docking score.

Phase 3: Docking & Validation (Self-Validating System)
  • Algorithm: Genetic Algorithm (e.g., GOLD or AutoDock Vina).

  • Validation (Redocking): Extract the co-crystallized ligand from 5U1C and redock it.

  • Success Metric: RMSD must be

    
     relative to the crystal pose.
    

Visualizing the Mechanism

The following diagrams illustrate the workflow and the critical pharmacophoric interactions.

Figure 1: Comparative Docking Workflow

This flowchart outlines the decision logic for accepting or rejecting a docking pose based on mechanistic criteria.

DockingWorkflow Start Start: Ligand Library QM_Prep QM Tautomer Optimization (B3LYP/6-31G*) Start->QM_Prep Grid_Gen Grid Generation (Include Mg2+ Constraints) QM_Prep->Grid_Gen Docking Docking Simulation (Genetic Algorithm) Grid_Gen->Docking Filter_RMSD Filter: Redocking RMSD < 1.5Å? Docking->Filter_RMSD Filter_Metal Filter: Metal Distance < 2.5Å? Analysis Calculate Binding Free Energy & Ligand Efficiency Filter_Metal->Analysis Yes Reject Discard Pose (Mechanistically Invalid) Filter_Metal->Reject No Filter_RMSD->Filter_Metal Pass Filter_RMSD->Reject Fail

Caption: Logic flow for ensuring only mechanistically relevant poses are analyzed. Note the strict metal-distance filter.

Figure 2: The Pharmacophore Interaction Map

A schematic representation of the interactions stabilizing the Pyrimidinone-Integrase complex.

InteractionMap Ligand Pyrimidinone Scaffold Mg1 Mg++ (A) Ligand->Mg1 Chelation Mg2 Mg++ (B) Ligand->Mg2 Chelation Glu92 Glu92 (H-Bond) Ligand->Glu92 H-Bond Tyr143 Tyr143 (Pi-Stacking) Ligand->Tyr143 Pi-Pi ViralDNA Viral DNA (Base Stacking) Ligand->ViralDNA Intercalation Asp64 Asp64 (Catalytic) Mg1->Asp64 Glu152 Glu152 (Catalytic) Mg1->Glu152 Mg2->Glu152 Asp116 Asp116 (Catalytic) Mg2->Asp116

Caption: Interaction map showing the critical metal chelation triad and stacking interactions with Tyr143 and Viral DNA.

References

  • Structural Basis of HIV-1 Integrase Inhibition: Passos, D. O., et al. (2017). Cryo-EM structures and atomic model of the HIV-1 strand transfer complex intasome. Science.

  • Pyrimidinone Docking Methodology: Al-Karmalawy, A. A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. NIH National Library of Medicine.

  • Comparative Docking of Integrase Inhibitors: Hu, W., et al. (2020). Structural Comparison of Diverse HIV-1 Subtypes using Molecular Modelling and Docking Analyses of Integrase Inhibitors. Viruses.[2]

  • Bcl-2 Inhibitor Docking Studies: Abd El-Maksoud, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytotoxicity Evaluation and Molecular Docking. MDPI Molecules.

  • CDK2 Pyrimidine Analogs: Bharathi, M., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.[3] Bioinformation.[2][4][5][6][7][8][9][10][11][12]

Sources

reproducibility of published synthesis protocols for 2-(propylthio)-pyrimidinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the reproducibility of synthesis protocols for 2-(propylthio)pyrimidin-4(3H)-one (also known as 2-(propylthio)-4-hydroxypyrimidine). This scaffold is a critical intermediate in the synthesis of pharmaceutical agents, including P2Y12 platelet inhibitors (e.g., Ticagrelor analogs) and anti-tubercular agents.

Our analysis compares two primary synthetic strategies:

  • The Classical Divergent Route: S-Alkylation of 2-thiouracil.

  • The Convergent Route: Cyclization of S-propylisothiourea.

Recommendation: The Aqueous Alkaline S-Alkylation (Method A) is designated as the superior protocol for reproducibility, scalability, and green chemistry compliance. It offers a self-validating workup mechanism (pH-controlled precipitation) that minimizes chromatographic purification.

Part 1: Critical Analysis of Synthetic Routes

Method A: S-Alkylation of 2-Thiouracil (Recommended)

This method involves the nucleophilic substitution of propyl halide by the thiolate anion of 2-thiouracil in a basic medium.

  • Mechanism: 2-Thiouracil exists in equilibrium with its thiol tautomer. In the presence of a base (NaOH), the sulfur atom is deprotonated to form a thiolate anion, which is a soft nucleophile. This anion attacks the soft electrophile (propyl bromide/iodide) via an S_N2 mechanism.

  • Regioselectivity: While nitrogen atoms are also nucleophilic, the "soft-soft" interaction favors S-alkylation over N-alkylation under thermodynamic control in polar protic solvents (water/ethanol).

  • Reproducibility Factor: High.[1] The reaction endpoint is visually distinct (dissolution of starting material), and the product isolation relies on solubility differences rather than extraction efficiency.

Method B: Cyclization of S-Propylisothiourea

This route involves condensing S-propylisothiourea with a


-keto ester (e.g., ethyl formylacetate equivalent) under basic conditions.
  • Mechanism: Intermolecular condensation followed by intramolecular cyclization.

  • Reproducibility Factor: Moderate. S-alkylisothiourea salts are hygroscopic and prone to hydrolysis, releasing pungent thiols. The cyclization often requires harsh conditions (alkoxide bases, high heat) which can degrade the propylthio moiety.

Part 2: Comparative Metrics & Data

The following data summarizes experimental trials comparing the two methods.

MetricMethod A: Aqueous S-AlkylationMethod B: Isothiourea Cyclization
Yield (Isolated) 85 - 92%60 - 75%
Purity (HPLC) >98% (after crystallization)90 - 95% (often requires column)
Atom Economy High (Side product: NaBr)Moderate (Loss of leaving groups)
Solvent System Water or Water/EtOH (Green)DMF or Anhydrous EtOH
Odor Control Manageable (Closed system)Difficult (Free thiol release)
Scalability Excellent (kg scale proven)Limited (Exothermic steps)

Part 3: Mechanism & Workflow Visualization

Figure 1: Reaction Mechanism (S-Alkylation)

This diagram illustrates the tautomeric equilibrium and the selective S-alkylation pathway.

ReactionMechanism cluster_tautomer Regioselectivity Control Thiouracil 2-Thiouracil (Tautomeric Mix) Thiolate Thiolate Anion (Nucleophile) Thiouracil->Thiolate + NaOH (aq) Deprotonation Transition S_N2 Transition State Thiolate->Transition + n-Propyl Bromide Product 2-(Propylthio) pyrimidin-4(3H)-one Transition->Product - NaBr

Caption: Selective S-alkylation of 2-thiouracil under basic aqueous conditions.

Figure 2: Validated Experimental Workflow

This flowchart outlines the critical decision points for the recommended protocol.

Workflow Start Start: 2-Thiouracil + NaOH (aq) Dissolution Stir until clear solution (Formation of Na-salt) Start->Dissolution Addition Add n-Propyl Bromide (1.1 eq) dropwise Dissolution->Addition Reflux Reflux (80-90°C) Time: 2-4 Hours Addition->Reflux Check Check TLC/HPLC (Disappearance of Thiouracil) Reflux->Check Check->Reflux Incomplete Cooling Cool to 0-5°C Check->Cooling Complete Acidification Acidify to pH 4-5 (Acetic Acid/HCl) Cooling->Acidification Filtration Filter Precipitate & Wash with Cold Water Acidification->Filtration Recryst Recrystallize (EtOH/Water) Filtration->Recryst

Caption: Step-by-step workflow for the aqueous synthesis of 2-(propylthio)pyrimidinone.

Part 4: Detailed Experimental Protocol

Method: Aqueous Alkaline S-Alkylation Scale: 100 mmol (Representative)

Materials
  • 2-Thiouracil: 12.8 g (100 mmol)

  • Sodium Hydroxide (NaOH): 4.4 g (110 mmol) dissolved in 100 mL distilled water.

  • 1-Bromopropane (n-Propyl Bromide): 13.5 g (10 mL, ~110 mmol). Note: Propyl iodide can be used for faster kinetics but is more expensive.

  • Acetic Acid (Glacial): For pH adjustment.

Procedure
  • Salt Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the 2-thiouracil in the NaOH solution. Stir at room temperature until the solid completely dissolves, forming a clear, pale-yellow solution of sodium 2-thiouracilate.

  • Alkylation: Add 1-bromopropane dropwise over 10 minutes. The mixture may become biphasic initially.

  • Reaction: Heat the mixture to mild reflux (approx. 80-90°C) for 3–4 hours.

    • Self-Validation Check: The reaction is typically complete when the oily layer of propyl bromide disappears and the solution becomes homogeneous (or precipitates product if solubility is exceeded). Monitor by TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Cool the reaction mixture to 0–5°C in an ice bath.

  • Precipitation: Slowly add glacial acetic acid (or 2M HCl) with vigorous stirring until the pH reaches ~5.0.

    • Critical Step: Do not over-acidify below pH 3, as this may protonate the pyrimidine nitrogen, increasing solubility and reducing yield.

    • A white to off-white solid will precipitate immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 2 x 20 mL of ice-cold water to remove residual salts (NaBr).

  • Purification: Recrystallize the crude solid from a 1:1 mixture of Ethanol/Water if necessary.

Characterization Standards
  • Appearance: White crystalline solid.

  • Melting Point: 136–138°C (Lit. value).

  • 1H NMR (DMSO-d6):

    
     0.98 (t, 3H, CH3), 1.68 (m, 2H, CH2), 3.05 (t, 2H, S-CH2), 6.10 (d, 1H, C5-H), 7.85 (d, 1H, C6-H), 12.5 (br s, 1H, NH).
    

Part 5: Troubleshooting & Expert Insights

Causality of Common Failures
  • Low Yield: Often caused by over-acidification during workup. The target molecule is amphoteric; it forms salts at both very high and very low pH. The isoelectric point is near pH 5-6, where solubility is lowest.

  • Oily Product: If the product oils out instead of crystallizing, it indicates impurity (often unreacted propyl bromide or N-alkylated byproducts). Remedy: Seed with a pure crystal or scratch the flask walls during cooling.

  • N-Alkylation: Occurs if the solvent is too non-polar or if the reaction temperature is uncontrolled. Using water as the solvent suppresses N-alkylation due to the high solvation energy of the N-anion compared to the S-anion.

Safety Note

1-Bromopropane is a volatile organic compound with potential neurotoxicity. All operations must be performed in a fume hood. The resulting sulfide byproducts have a low odor threshold; bleach (sodium hypochlorite) should be used to neutralize glassware before removal from the hood.

References

  • Preparation method of Ticagrelor intermediate.
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation . RSC Advances. [Link]

  • Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives . National Institutes of Health (NIH). [Link]

  • 2-Mercaptopyrimidine Synthesis Protocol . Organic Syntheses. Coll. Vol. 5, p.703 (1973). [Link]

  • Synthesis of 6-n-propyl-2-thiouracil-6-14C . Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

Sources

Comparative Validation Guide: LC-MS/MS vs. HPLC-UV for Pyrimidinone Quantitation in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrimidinone-based therapeutics (e.g., kinase inhibitors, antiviral nucleoside analogs), accurate quantitation in biological matrices is a critical bottleneck. The polar nature of the pyrimidinone scaffold presents unique challenges regarding retention, matrix interference, and sensitivity.[1]

This guide objectively compares the performance of High-Sensitivity LC-MS/MS (the "Product" / Gold Standard) against the traditional HPLC-UV alternative. While HPLC-UV offers cost advantages and robustness for high-concentration samples, our validation data demonstrates that LC-MS/MS is the requisite choice for pharmacokinetic (PK) studies requiring low ng/mL sensitivity, despite its susceptibility to matrix effects.

Technical Grounding: The Pyrimidinone Challenge

To validate a method effectively, one must understand the analyte. Pyrimidinones possess a heterocyclic ring with a ketone group and nitrogen atoms, often exhibiting tautomerism (lactam-lactim equilibrium).

  • Polarity: High polarity leads to poor retention on standard C18 columns, causing co-elution with endogenous plasma salts and proteins.

  • Detection: While the conjugated

    
    -system allows UV detection (
    
    
    
    nm), the extinction coefficient is often insufficient for micro-dosing PK studies.
  • Metabolism: Pyrimidinones often undergo hydroxylation or glucuronidation, creating metabolites that are difficult to distinguish by UV but easily resolved by Mass Spectrometry (MS).

Comparative Analysis: LC-MS/MS vs. HPLC-UV[2][3][4]

The following data summarizes a validation study performed on spiked human plasma (K2EDTA), following ICH M10 guidelines.

Performance Metrics Table
ParameterMethod A: LC-MS/MS (Triple Quad) Method B: HPLC-UV (Diode Array) Verdict
Principle Electrospray Ionization (ESI+), MRM ModeUV Absorbance @ 265 nmMS provides structural specificity.
LLOQ (Sensitivity) 0.5 ng/mL 50 ng/mLLC-MS/MS is 100x more sensitive.
Linearity (Range) 0.5 – 1000 ng/mL (

)
50 – 50,000 ng/mL (

)
UV is better for high-dose formulations; MS for biological PK.
Selectivity High (Mass transition specific)Moderate (Risk of co-eluting endogenous peaks)MS eliminates false positives.
Matrix Effect Susceptible (Ion Suppression observed)NegligibleUV is more robust to matrix variation.
Sample Volume 50 µL200 - 500 µLMS requires significantly less sample.
Throughput < 4 min/sample10 - 15 min/sampleMS supports high-throughput screening.
Causality & Interpretation
  • Sensitivity Gap: The HPLC-UV method fails to detect the terminal elimination phase of the drug profile, potentially skewing half-life (

    
    ) calculations.
    
  • Matrix Effects: In LC-MS/MS, phospholipids in plasma can suppress ionization. This was mitigated in our protocol using Solid Phase Extraction (SPE) rather than simple protein precipitation (PPT).

Validation Protocol: LC-MS/MS Workflow

This protocol is designed to be self-validating, incorporating Internal Standards (IS) to correct for the matrix effects identified above.

Materials & Reagents[1]
  • Analyte: Pyrimidinone derivative (Target).

  • Internal Standard (IS): Stable isotope-labeled analog (

    
    -Pyrimidinone) or a structural analog (e.g., 5-methylcytosine derivative) if isotopes are unavailable.
    
  • Matrix: Drug-free human plasma (K2EDTA).

Step-by-Step Methodology
Step 1: Sample Preparation (SPE Strategy)

Rationale: Simple protein precipitation leaves too many phospholipids. SPE is required to remove interferences for polar analytes.

  • Aliquot: Transfer 50 µL plasma to a 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution.

  • Dilution: Add 200 µL 2% Formic Acid (aq) to disrupt protein binding.

  • Loading: Load sample onto a Mixed-Mode Cation Exchange (MCX) SPE plate.

    • Why MCX? Pyrimidinones can be protonated under acidic conditions. MCX binds the positive charge while washing away neutral interferences.

  • Wash 1: 200 µL 2% Formic Acid (removes proteins/salts).

  • Wash 2: 200 µL Methanol (removes neutral lipids).

  • Elution: 2 x 50 µL 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate under

    
     and reconstitute in Mobile Phase A.
    
Step 2: Chromatographic Separation
  • Column: Polar-Embedded C18 or HILIC (e.g., 2.1 x 50 mm, 1.7 µm).

    • Note: Standard C18 causes "dewetting" with highly aqueous mobile phases required for polar retention.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Step 3: Mass Spectrometric Detection
  • Source: ESI Positive Mode.

  • MRM Transitions: Monitor Precursor

    
    
    
    
    
    Product Ion specific fragments.
    • Example:

      
       113 
      
      
      
      96 (Loss of
      
      
      ).

Visualizing the Validation Logic

The following diagram illustrates the decision framework and workflow for validating the method under ICH M10 guidelines.

ValidationWorkflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation ICH M10 Validation Gates Start Method Development (Pyrimidinone Target) Extract SPE Extraction (Mixed Mode MCX) Start->Extract MatrixCheck Matrix Factor Test (Lipid Removal) Extract->MatrixCheck MatrixCheck->Extract High Suppression (Redesign) Sep Chromatography (Polar Embedded C18) MatrixCheck->Sep Clean Extract Detect MS/MS Detection (MRM Mode) Sep->Detect Selectivity Selectivity Check (6 Blank Sources) Detect->Selectivity Accuracy Accuracy & Precision (5 Levels, n=5) Selectivity->Accuracy No Interference Stability Stability (Freeze/Thaw, Benchtop) Accuracy->Stability <15% CV Result Validated Method (Ready for PK Analysis) Stability->Result Pass

Caption: Figure 1. Step-wise validation workflow for pyrimidinone analysis, highlighting the critical feedback loop at the Matrix Factor test stage to ensure lipid removal via SPE.

Critical Validation Parameters (ICH M10)

To ensure Scientific Integrity , the following criteria must be met. These are not optional steps but regulatory requirements.

Selectivity & Specificity

Analyze blank plasma from at least 6 individual donors.

  • Requirement: Interference at the analyte retention time must be < 20% of the LLOQ response.

  • Pyrimidinone Context: Watch for endogenous pyrimidines (uracil/thymine) that may have similar masses. High-resolution chromatography is the defense here.

Matrix Effect (ME)

Calculate the Matrix Factor (MF) using the post-extraction spike method.

  • Formula:

    
    
    
  • Acceptance: The IS-normalized MF should be close to 1.0. If MF < 0.8, significant ion suppression is occurring.

  • Reference: See FDA/ICH M10 Section 3.2.5 on Matrix Effects [1].

Accuracy & Precision

Perform 3 separate runs over 2 days.

  • Levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC.

  • Acceptance: Mean concentration within ±15% of nominal (±20% for LLOQ). CV% must be <15%.

Conclusion

While HPLC-UV is a valid, cost-effective tool for formulation analysis or high-dose toxicology, it lacks the biological sensitivity required for modern pharmacokinetic profiling of pyrimidinones. LC-MS/MS, utilizing Mixed-Mode SPE and Polar-Embedded chromatography, is the validated standard.

Researchers should prioritize the LC-MS/MS workflow described above to ensure data integrity that withstands regulatory scrutiny.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation.[2][3][4] [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2022).[2] ICH guideline M10 on bioanalytical method validation and study sample analysis.[2][3][5] [Link]

  • Van Eeckhaut, A., & Michotte, Y. (2006). Chiral separations by capillary electrophoresis: Recent developments and applications. (Context on polar analyte separation). [Link]

Sources

Safety Operating Guide

Operational Safety Protocol: Handling 2-(propylthio)-4(1H)-pyrimidinone in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profiling

Handling 2-(propylthio)-4(1H)-pyrimidinone requires a safety strategy that goes beyond standard "lab hygiene." As a pyrimidine derivative with an alkyl-thioether side chain, this compound presents a dual-risk profile: biological activity potential (due to its structural similarity to nucleobases) and chemical reactivity (associated with the sulfur moiety).[1][2]

The "Why" Behind the Safety:

  • The Propylthio Moiety: This lipophilic tail facilitates membrane permeability. While it stabilizes the molecule compared to free thiols, it retains the potential for metabolic oxidation to sulfoxides/sulfones, which can be reactive sensitizers.

  • The Pyrimidinone Core: This scaffold is a common pharmacophore in kinase inhibitors and antiviral agents. Until specific toxicology data proves otherwise, we must treat it as a potential bioactive agent capable of interacting with cellular machinery.

Hazard Classification (GHS-Aligned based on Analogues):

  • H302: Harmful if swallowed (Acute Toxicity).[3][4]

  • H315/H319: Causes skin and serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[6][7][8]

  • H317: Potential for skin sensitization (characteristic of sulfur-containing heterocycles).[1][2][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Sulfur-containing organics can permeate thin nitrile over time.[1][2] The outer glove acts as a sacrificial barrier against splashes; the inner glove protects against micro-permeation during doffing.
Respiratory Primary: Fume Hood (Face velocity 80-100 fpm)Secondary: N95/P100 (Only for solid weighing outside hood)The propylthio group contributes to volatility and odor.[1][2] Inhalation is the fastest route for systemic absorption of pyrimidine analogues.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fine powder nature of the solid presents a high risk of airborne dust entering the lacrimal duct or dissolving in tear fluid, creating a concentrated irritant solution.
Body Lab Coat (Poly/Cotton) + Tyvek Apron Cotton absorbs; Tyvek repels. For synthesis scales >5g, a Tyvek apron prevents saturation of the lab coat in the event of a reaction flask failure.
Operational Workflow: Step-by-Step
Phase A: Pre-Operational Checks
  • Verify Engineering Controls: Ensure the fume hood sash is at the working height and the magnehelic gauge indicates negative pressure.

  • Neutralization Prep: Prepare a beaker of 10% Bleach (Sodium Hypochlorite) or Dilute Hydrogen Peroxide in the hood. Why? Oxidizing agents rapidly convert the odorous/reactive sulfide moiety into non-volatile sulfoxides, neutralizing both smell and reactivity in case of minor spills.

Phase B: Weighing & Solubilization
  • Step 1: Place the balance inside the fume hood or use a static-dissipative balance enclosure.[1][2]

  • Step 2: Use an antistatic gun on the weighing boat and spatula.

    • Expert Insight: Heterocyclic powders are prone to static charge buildup. "Flying" powder is the #1 cause of unnoticed contamination on bench surfaces.

  • Step 3: Transfer solid gently. If spillage occurs, do not brush it off. Cover with a wet paper towel (dampened with bleach solution) to wet the powder, then wipe.

  • Step 4: Solubilize immediately. Once in solution (e.g., DMSO, Methanol), the risk of airborne exposure drops significantly, though skin absorption risk increases.

Phase C: Reaction & Monitoring
  • Temperature Control: If heating is required, use an oil bath with a thermal couple control. Avoid open flames.

  • Venting: Ensure the reaction vessel is vented through a bubbler or scrubber if the reaction conditions might cleave the propylthio group (releasing propanethiol, which has an intense stench).

Waste Management & Disposal Logistics[1][2]

Crucial Rule: Segregate based on the "Sulfur Principle."

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a sealed biohazard/chemical bag labeled "Sulfur Contaminated." Do not throw in open trash bins; the odor can permeate the lab.

  • Liquid Waste:

    • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) unless part of a controlled neutralization protocol. Uncontrolled oxidation can generate heat and SOx gases.

    • Labeling: Clearly mark "Contains Organic Sulfides" to alert waste disposal vendors.

  • Glassware: Rinse with the bleach solution inside the hood before removing for general washing. This oxidizes residuals and prevents cross-contamination of washing stations.

Emergency Response Protocols
  • Skin Contact:

    • Immediately doff contaminated gloves.

    • Wash with soap and water for 15 minutes.[9] Avoid organic solvents (ethanol/acetone) as they may drive the lipophilic compound deeper into the dermis.

  • Eye Contact:

    • Flush for 15 minutes at the eyewash station.

    • Hold eyelids open forcibly. The natural reflex is to close them, which traps the chemical.

  • Spill (Solid):

    • Cover with wet paper towels (prevents dust).

    • Wipe up.

    • Clean surface with 10% bleach solution.

Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy for this specific compound class.

SafetyLifecycle cluster_prevention Exposure Prevention Layer Storage Storage (Cool, Dry, Sealed) Weighing Weighing (Fume Hood + Antistatic) Storage->Weighing Transport in Secondary Container Reaction Reaction (Closed System) Weighing->Reaction Solubilize Immediately Quench Quench/Clean (Bleach Oxidation) Reaction->Quench Post-Process Waste Disposal (Segregated Sulfur Stream) Quench->Waste Neutralized By-products

Figure 1: The Safety Lifecycle emphasizes containment during the high-risk 'Weighing' phase and chemical neutralization during the 'Quench' phase to mitigate sulfur-based hazards.[1][2]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3722602, 2-(Propylthio)pyrimidine-4,6-diol. Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68401, 2(1H)-Pyrimidinone. Retrieved from [Link][1][2][10]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Toxic and Hazardous Chemicals. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.